3-Methylbenzofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJKHRKGYBTDIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152613 | |
| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-07-1 | |
| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzofurancarboxaldehyde, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-Benzofurancarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Methylbenzofuran-2-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of 3-Methylbenzofuran-2-carbaldehyde (CAS No. 1199-07-1), a key heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's chemical and physical properties, spectroscopic data, and characteristic reactivity. Furthermore, this guide includes a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction and illustrates its pivotal role as a precursor in the development of biologically active molecules, particularly kinase inhibitors for oncological applications.
Core Chemical and Physical Properties
This compound is a solid organic compound belonging to the benzofuran class.[1][2] Its structure consists of a benzene ring fused to a furan ring, with a methyl group at the 3-position and a reactive aldehyde group at the 2-position.[1] This arrangement of functional groups makes it a valuable and versatile intermediate in the synthesis of more complex molecular architectures.[1]
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde | [2] |
| CAS Number | 1199-07-1 | [2] |
| Molecular Formula | C₁₀H₈O₂ | [2] |
| Molecular Weight | 160.17 g/mol | [2] |
| Physical Form | Solid | - |
| Boiling Point | ~220°C (estimated) | [1] |
| XLogP3-AA | 2.5 | [2] |
| Topological Polar Surface Area | 30.2 Ų | [2] |
| InChI Key | UBJKHRKGYBTDIA-UHFFFAOYSA-N | [2] |
| SMILES | CC1=C(OC2=CC=CC=C12)C=O |[2] |
Spectroscopic Data Analysis
Spectroscopic methods are essential for the structural confirmation and purity assessment of this compound.
Table 2: Key Spectroscopic Data
| Technique | Characteristic Peaks / Shifts | Interpretation |
|---|---|---|
| ¹H NMR | δ ~9.7-10.0 ppm (s, 1H) | Aldehydic proton (-CHO).[3][4] |
| δ ~7.2-7.8 ppm (m, 4H) | Aromatic protons on the benzene ring.[3] | |
| δ ~2.4-2.7 ppm (s, 3H) | Methyl protons (-CH₃).[3] | |
| ¹³C NMR | δ ~180-190 ppm | Aldehydic carbonyl carbon (C=O). |
| δ ~110-160 ppm | Aromatic and furan ring carbons. | |
| δ ~9-12 ppm | Methyl carbon (-CH₃). | |
| IR Spectroscopy | ~2830-2720 cm⁻¹ (moderate) | C-H stretch characteristic of an aldehyde.[5] |
| ~1685-1666 cm⁻¹ (strong) | C=O stretch of the conjugated aldehyde.[5] |
| | ~1600-1450 cm⁻¹ | C=C stretching vibrations in the aromatic ring.[5] |
Note: Specific NMR chemical shifts can vary slightly based on the solvent and spectrometer frequency. The values provided are typical ranges for the assigned functional groups.
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by its electrophilic aldehyde group, making it a substrate for a variety of important organic transformations.
-
Nucleophilic Addition: The aldehyde functionality readily reacts with nucleophiles. For instance, it can form imines with amines or hemiacetals with alcohols, which are common steps in the synthesis of more complex derivatives.[1]
-
Condensation Reactions: It can undergo condensation reactions, such as the Knoevenagel or aldol-type condensations, with other carbonyl compounds or active methylene compounds to form larger, conjugated systems.[1]
-
Wittig Reaction: This compound is a suitable substrate for the Wittig reaction, allowing for the conversion of the aldehyde group into an alkene by reacting it with a phosphonium ylide.[1]
-
Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid (3-methylbenzofuran-2-carboxylic acid) or reduced to the primary alcohol ( (3-methylbenzofuran-2-yl)methanol).
Experimental Protocols
The most common and effective method for synthesizing this compound is the Vilsmeier-Haack formylation of an electron-rich aromatic substrate, in this case, 3-methylbenzofuran.[6][7]
Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol describes the formylation of 3-methylbenzofuran to yield the target compound.
Materials and Reagents:
-
3-Methylbenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium Acetate (NaOAc)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Deionized Water
-
Saturated brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., Argon or Nitrogen), cool N,N-Dimethylformamide (DMF, used as both solvent and reagent) to 0°C using an ice bath. Add phosphorus oxychloride (POCl₃, ~1.1 equivalents) dropwise to the cold DMF with vigorous stirring. The Vilsmeier reagent, a chloroiminium salt, will form in situ.[8]
-
Addition of Substrate: Dissolve 3-methylbenzofuran (1.0 equivalent) in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may then be heated (e.g., to 80°C) for several hours (typically 3-7 hours) to drive the reaction to completion.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C. Cautiously pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.[9] This step hydrolyzes the iminium intermediate to the final aldehyde product.
-
Extraction: Stir the aqueous mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).[9]
-
Purification: Combine the organic layers and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[9]
-
Final Purification: Purify the residue by silica gel column chromatography to afford the pure this compound.[9]
Applications in Drug Discovery and Research
While this compound itself is not typically the final active pharmaceutical ingredient (API), it serves as a crucial scaffold for generating libraries of derivatives with significant biological activities. Research has shown that compounds derived from this core structure exhibit potent anticancer properties, particularly against non-small cell lung cancer cell lines.[10]
Many of these derivatives function as kinase inhibitors. For example, by reacting the aldehyde with other molecules (e.g., via condensation or addition reactions), researchers have synthesized compounds that effectively inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12][13] VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[14] By inhibiting this pathway, such compounds can effectively starve tumors of their blood supply.
Safety Information
According to aggregated GHS data, this compound may be classified as "Acute Toxicity 3," with the hazard statement H301: Toxic if swallowed.[2] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. Buy this compound (EVT-313209) | 1199-07-1 [evitachem.com]
- 2. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Benzofuran-Chalcone Derivatives as VEGFR-2 Inhibitors: Synthesis and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methylbenzofuran-2-carbaldehyde (CAS: 1199-07-1)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Methylbenzofuran-2-carbaldehyde, a key heterocyclic building block in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, and its role as a precursor in the development of complex chemical entities.
Compound Identification and Properties
This compound is a bifunctional molecule featuring a benzofuran core, which is a prevalent scaffold in many biologically active compounds. The presence of a reactive aldehyde group at the 2-position and a methyl group at the 3-position makes it a versatile intermediate for further chemical elaboration.[1]
Chemical Identifiers
| Identifier | Value |
| CAS Number | 1199-07-1[2][3] |
| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde[2][3] |
| Molecular Formula | C₁₀H₈O₂[2][4] |
| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C=O[2] |
| InChI | InChI=1S/C10H8O2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3[2] |
| InChIKey | UBJKHRKGYBTDIA-UHFFFAOYSA-N[2] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 160.17 g/mol [2][4] |
| Physical Form | Solid[2] |
| Melting Point | 63–67 °C[2] |
| Boiling Point | ~220 °C (estimated)[2] |
| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; poorly soluble in water.[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Mass Spectrometry
| Parameter | Value |
| Molecular Ion (M⁺) | m/z 160.0524 |
| Major Fragments | m/z 131 [M⁺ - CHO], m/z 77 [C₆H₅⁺] |
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to its functional groups.[3]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Aldehyde) | ~1690 - 1715 |
| C-H Stretch (Aldehyde) | ~2720, ~2820 |
| C=C Stretch (Aromatic) | ~1500 - 1600 |
| C-O-C Stretch (Ether) | ~1075 - 1250 |
| C-H Stretch (Aromatic) | ~3030 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Specific, experimentally verified NMR data for this compound were not available in the searched literature. The following are estimated chemical shift ranges based on the analysis of analogous structures and standard chemical shift principles.
¹H NMR (Estimated)
| Proton | Multiplicity | Estimated Chemical Shift (δ, ppm) |
|---|---|---|
| Aldehyde (-CHO) | Singlet (s) | 9.8 - 10.1 |
| Aromatic (H4-H7) | Multiplet (m) | 7.2 - 7.8 |
| Methyl (-CH₃) | Singlet (s) | 2.5 - 2.7 |
¹³C NMR (Estimated)
| Carbon | Estimated Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 185 - 195 |
| Aromatic (C4-C7) | 110 - 135 |
| Furan Ring (C2, C3, C3a, C7a) | 115 - 155 |
| Methyl (-CH₃) | 10 - 15 |
Synthesis Protocols
The synthesis of this compound can be achieved through several routes. The most common methods involve the formylation of 3-methylbenzofuran or the oxidation of the methyl group of a suitable precursor.
Method 1: Vilsmeier-Haack Formylation of 3-Methylbenzofuran
The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic rings.[5] It involves the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile.[5]
Experimental Protocol (Representative)
-
Reagent Preparation: In a dry, three-necked round-bottom flask under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 1.2 eq.) to 0 °C in an ice bath.[6]
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq.) dropwise to the cooled DMF, ensuring the internal temperature remains below 10 °C.[6]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.[6]
-
Formylation: Dissolve 3-methylbenzofuran (1.0 eq.) in a dry solvent (e.g., 1,2-dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 70-80 °C for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[5]
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is approximately 6-7.[5]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.
Method 2: Selenium Dioxide Oxidation of 3-Methylbenzofuran (Riley Oxidation)
The Riley oxidation utilizes selenium dioxide (SeO₂) to selectively oxidize activated methyl or methylene groups, such as the benzylic methyl group of 3-methylbenzofuran, to the corresponding carbonyl group.[7]
Experimental Protocol (Representative)
-
Reaction Setup: In a pressure tube or a round-bottom flask equipped with a reflux condenser, add 3-methylbenzofuran (1.0 eq.) and a solvent such as 1,4-dioxane.
-
Add selenium dioxide (SeO₂, 1.1-2.0 eq.) to the solution in one portion at room temperature.
-
Oxidation: Vigorously stir the resulting suspension and heat it to reflux (approximately 100-110 °C) for 7-12 hours. Monitor the reaction for the consumption of the starting material by TLC.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, dilute it with an organic solvent like diethyl ether.
-
Filter the suspension through a pad of Celite® to remove the precipitated elemental selenium and other inorganic byproducts. Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the final product, this compound.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate. Its aldehyde functionality allows for a wide range of subsequent chemical transformations, making it a cornerstone for building molecular complexity.
-
Scaffold for Bioactive Molecules: The benzofuran nucleus is a privileged structure in medicinal chemistry. Derivatives of 3-methylbenzofuran have been investigated for a range of biological activities, including potential antitumor and antimicrobial properties.[1]
-
Versatile Chemical Handle: The aldehyde group is a gateway to numerous functional groups through reactions such as:
-
Reductive Amination: To form various amine derivatives.
-
Wittig Reaction: To generate alkenes, extending the carbon skeleton.[1]
-
Condensation Reactions: To form Schiff bases, hydrazones, and other complex heterocyclic systems.[1]
-
Oxidation: To produce the corresponding 3-methylbenzofuran-2-carboxylic acid.
-
Due to the absence of direct studies on the biological signaling of this compound itself, no signaling pathway diagrams are presented. The primary value of this compound lies in its synthetic utility as a precursor to more complex, biologically active molecules. Researchers can leverage the protocols and data herein to facilitate the synthesis of novel benzofuran derivatives for screening in drug discovery campaigns.
References
- 1. Buy this compound (EVT-313209) | 1199-07-1 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. careerendeavour.com [careerendeavour.com]
- 5. rsc.org [rsc.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
physical properties of 3-Methylbenzofuran-2-carbaldehyde
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methylbenzofuran-2-carbaldehyde
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key data, outlines relevant experimental protocols, and presents a logical workflow for its synthesis.
Core Physical and Chemical Properties
This compound, with the CAS number 1199-07-1, is a benzofuran derivative characterized by a methyl group at the 3-position and an aldehyde group at the 2-position of the furan ring.[1][2] Its molecular formula is C₁₀H₈O₂.[1][3] This compound typically appears as a colorless to pale yellow liquid or solid.[1] For stability, it is recommended to be stored in an inert atmosphere at 2-8°C.[4][5]
Data Summary
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde | [2][3] |
| CAS Number | 1199-07-1 | [1][2] |
| Molecular Formula | C₁₀H₈O₂ | [1][3] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
| Purity | Typically ≥95% | [3][4] |
| Boiling Point | Estimated around 220°C | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); poorly soluble in water.[1] | |
| Storage Temperature | Inert atmosphere, 2-8°C | [4][5] |
| SMILES | CC1=C(OC2=CC=CC=C12)C=O | [1][2] |
| InChI Key | UBJKHRKGYBTDIA-UHFFFAOYSA-N | [2][4] |
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following sections describe generalized methodologies for key analytical techniques.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, often starting from precursors like 3-chlorobenzofuran-2-carbaldehyde.[1] A general synthetic route may involve:
-
Initial Halogenation: Chlorination or bromination of a benzofuran derivative.[1]
-
Nucleophilic Substitution: Introduction of the methyl group via nucleophilic substitution.[1]
-
Final Oxidation: An oxidation step to form the aldehyde functional group.[1]
The reactions are typically conducted under controlled temperatures and may require an inert atmosphere (e.g., nitrogen) to prevent unwanted side reactions such as oxidation.[1]
Spectroscopic Analysis
Spectroscopic methods are essential for confirming the structure of this compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing detailed structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule, particularly the characteristic aldehyde C=O stretch.[1]
Chemical Reactivity and Applications
The aldehyde group in this compound is highly reactive, making it a versatile intermediate in organic synthesis.[1] Key reactions include:
-
Nucleophilic Addition: The aldehyde can react with nucleophiles like amines or alcohols.[1]
-
Wittig Reaction: This reaction allows for the formation of alkenes.[1]
-
Condensation Reactions: It can undergo condensation with other carbonyl compounds to build more complex molecular scaffolds.[1]
These reactions are pivotal for synthesizing derivatives with potential biological activities.[1] In medicinal chemistry, this compound serves as a precursor for compounds that may interact with biological targets such as enzymes or receptors, with potential applications in inflammation or cancer research.[1]
Logical Workflow: Synthesis and Functionalization
The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of this compound, highlighting its role as a key intermediate.
Caption: Synthetic workflow of this compound.
References
Spectroscopic and Synthetic Profile of 3-Methylbenzofuran-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methylbenzofuran-2-carbaldehyde, a valuable building block in organic synthesis and pharmaceutical development. The document outlines available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a general synthetic approach and detailed experimental protocols for spectroscopic analysis.
Spectroscopic Data
The structural confirmation and purity of this compound (C₁₀H₈O₂) are typically determined using a combination of spectroscopic techniques. The following tables summarize the key data points available for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Protons | Chemical Shift (δ) ppm Range | Multiplicity |
| Aldehyde-H | 9.8 – 10.0 | Singlet |
| Aromatic-H | 7.2 – 7.8 | Multiplet |
| Methyl-H | 2.4 – 2.6 | Singlet |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Carbon | Chemical Shift (δ) ppm Range |
| C=O (Aldehyde) | 185 - 195 |
| Aromatic/Furan C | 110 - 160 |
| Methyl C | 15 - 25 |
Note: This data is predictive and based on known chemical shift ranges for analogous structures. Detailed, experimentally confirmed ¹³C NMR data for this compound is not currently available in published literature.
Table 3: IR Spectroscopic Data
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1680–1700 |
| C-H Stretch (Aldehyde) | 2800–2900 |
| C-O-C (Furan) | 1240–1260 |
Note: A gas-phase IR spectrum is available from the NIST WebBook.[1] The data in the table represents characteristic absorption bands.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 160 | [M]⁺ (Molecular Ion) |
| 131 | [M - CHO]⁺ |
| 77 | [C₆H₅]⁺ |
Note: Fragmentation data is consistent with the structure of this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data. The following sections outline standardized protocols for NMR, IR, and MS analysis.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from 3-chlorobenzofuran-2-carbaldehyde.[2] This typically includes nucleophilic substitution to introduce the methyl group, potentially followed by other modifications and purification steps. A detailed, step-by-step, peer-reviewed protocol for this specific transformation is not widely available. General methods for the synthesis of benzofuran derivatives often involve the reaction of a substituted phenol with an α-halo ketone followed by cyclization, or through palladium-catalyzed coupling reactions.[3]
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be free of any particulate matter.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a higher number of scans is required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clear spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a drop of the neat sample between two KBr or NaCl plates.
-
KBr Pellet (for solids): Grind a small amount of the sample with dry KBr powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be acquired and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides information about the structure of the molecule.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Methylbenzofuran-2-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzofuran-2-carbaldehyde is a benzofuran derivative with potential applications in medicinal chemistry and organic synthesis.[1] Understanding its solubility in various organic solvents is crucial for its use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a framework for data reporting. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide equips researchers with the necessary methodology to generate reliable and reproducible solubility profiles.
Introduction
This compound (CAS No. 1199-07-1) is an organic compound with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[2][3] Its structure consists of a benzofuran core with a methyl group at the 3-position and a carbaldehyde group at the 2-position. The presence of the polar carbaldehyde group and the largely non-polar benzofuran ring system suggests that its solubility will be highly dependent on the nature of the solvent. Preliminary information indicates that this compound is soluble in organic solvents such as ethanol and dichloromethane and is poorly soluble in water.[1] This guide provides a standardized protocol to quantify its solubility in a range of organic solvents relevant to chemical research and drug development.
Experimental Protocol for Solubility Determination
The following protocol details a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.[4]
Materials and Equipment
-
This compound (purity ≥95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification of Solute Concentration:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the filtered sample solution using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[5]
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the sample solution by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).
-
Record the temperature at which the solubility was determined.
-
Data Presentation
Quantitative solubility data for this compound should be presented in a clear and organized manner to facilitate comparison. The following table provides a template for reporting solubility data in various organic solvents at a specified temperature.
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Ethanol | 25 | ||
| Methanol | 25 | ||
| Isopropanol | 25 | ||
| Acetone | 25 | ||
| Ethyl Acetate | 25 | ||
| Dichloromethane | 25 | ||
| Chloroform | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 | ||
| Acetonitrile | 25 | ||
| Dimethylformamide (DMF) | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 |
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a robust framework for researchers and scientists to determine and report the solubility of this compound in a variety of organic solvents. By following the detailed experimental protocol and data presentation guidelines, a comprehensive and comparable solubility profile can be established. This information is invaluable for the effective utilization of this compound in synthetic chemistry, process development, and pharmaceutical formulation. The provided workflow diagram offers a clear visual representation of the experimental process, ensuring clarity and reproducibility.
References
- 1. Buy this compound (EVT-313209) | 1199-07-1 [evitachem.com]
- 2. 2-Benzofurancarboxaldehyde, 3-methyl- | C10H8O2 | CID 136938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methylbenzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzofuran-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. Benzofurans are a significant scaffold in medicinal chemistry, with a wide range of derivatives exhibiting potent biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound, covering its chemical identity, synthesis, and the biological potential of its parent class, which suggests avenues for future research and drug development.
Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is crucial for research and development. The IUPAC name for the compound with the common name this compound is 3-methyl-1-benzofuran-2-carbaldehyde .[1] It is registered under the CAS Number 1199-07-1 .
A variety of synonyms are used in literature and commercial listings to refer to this compound. These are essential to recognize for comprehensive literature searches and procurement.
| Identifier Type | Identifier |
| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde |
| CAS Number | 1199-07-1 |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| Common Synonyms | 3-Methyl-benzofuran-2-carbaldehyde, 2-Benzofurancarboxaldehyde, 3-methyl- |
Physicochemical Properties
Detailed experimental data for this compound is not extensively reported in publicly available literature, which is common for specialized chemical intermediates. The following table summarizes the available computed and basic data.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem[1] |
| Molecular Formula | C₁₀H₈O₂ | PubChem[1] |
| XLogP3-AA | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Synthesis and Characterization
Experimental Protocol: Oxidation of 3-Methyl-benzofuran
This protocol is based on a general method described for the synthesis of benzofuran aldehydes.
Objective: To synthesize 3-methyl-1-benzofuran-2-carbaldehyde from 3-methyl-benzofuran.
Reagents and Materials:
-
3-methyl-benzofuran
-
Selenium dioxide (SeO₂)
-
Dry 1,4-dioxane
-
Standard laboratory glassware for reflux and distillation
-
Filtration apparatus
-
Purification setup (e.g., fractional distillation under reduced pressure)
Procedure:
-
A mixture of 3-methyl-benzofuran and selenium dioxide is prepared in dry 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is refluxed for an extended period, typically 48 hours.
-
Upon completion, the reaction mixture is cooled to room temperature, which should result in the precipitation of black selenium.
-
The precipitate is removed by filtration.
-
The filtrate, containing the crude product, is then subjected to fractional distillation under reduced pressure to isolate the pure 3-methyl-1-benzofuran-2-carbaldehyde.
Characterization
Spectroscopic data for the definitive characterization of this compound is sparse in the public domain. Commercial suppliers of this compound, such as Sigma-Aldrich, explicitly state that they do not collect analytical data for this product.[2] For research purposes, the following spectroscopic analyses would be essential for structural confirmation:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and environment of the hydrogen atoms. Expected signals would correspond to the aldehydic proton, the methyl protons, and the protons of the benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number of non-equivalent carbon atoms and their chemical environment. Key signals would include the carbonyl carbon of the aldehyde, the methyl carbon, and the carbons of the benzofuran ring system.
-
IR (Infrared) Spectroscopy: To identify the functional groups present. A strong characteristic absorption band for the carbonyl (C=O) stretching of the aldehyde group would be expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity and the specific signaling pathways modulated by this compound have not been identified in the current body of scientific literature. However, the benzofuran scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[3][4] Derivatives have been reported to exhibit:
-
Anticancer Activity: Many benzofuran derivatives have shown cytotoxic activity against various cancer cell lines.[3][5]
-
Antimicrobial Activity: The benzofuran nucleus is present in compounds with significant antibacterial and antifungal properties.
-
Anti-inflammatory Activity: Certain benzofuran derivatives have been investigated for their potential to modulate inflammatory pathways.
Given that this compound is a functionalized benzofuran, it serves as a valuable starting material for the synthesis of more complex derivatives that could be screened for these biological activities.
Proposed Workflow for Synthesis and Biological Screening
The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent evaluation for potential biological activity, a crucial process in drug discovery and development.
Caption: Workflow for Synthesis and Bioactivity Screening.
Conclusion
This compound is a valuable chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While detailed experimental and biological data for this specific molecule are currently limited, the well-documented pharmacological importance of the benzofuran scaffold provides a strong rationale for its use in drug discovery programs. The synthetic route via oxidation of 3-methyl-benzofuran offers a direct method for its preparation, and subsequent screening of its derivatives could lead to the identification of new therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore the potential of this compound in medicinal chemistry and drug development.
References
- 1. [PDF] Natural source, bioactivity and synthesis of benzofuran derivatives | Semantic Scholar [semanticscholar.org]
- 2. 3-METHYL-1-BENZOFURAN-2-CARBALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [mdpi.com]
An In-depth Technical Guide on 3-Methylbenzofuran-2-carbaldehyde: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methylbenzofuran-2-carbaldehyde is a versatile heterocyclic aldehyde that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and its emergence as a valuable building block in the development of novel therapeutic agents. Particular focus is given to its derivatives that exhibit potent anticancer and antifungal activities through the inhibition of key signaling pathways, including those mediated by VEGFR-2 and CDK2. This document adheres to stringent data presentation and visualization standards to facilitate understanding and further research.
Introduction and Historical Context
The benzofuran ring system, a fusion of a benzene and a furan ring, has been a subject of chemical investigation for over a century and a half. The pioneering work of Sir William Henry Perkin in 1870, which described the synthesis of coumarin and its conversion to a benzofuran derivative, laid the foundational groundwork for the exploration of this class of compounds.[1][2] While the precise initial synthesis of this compound is not prominently documented in a singular landmark publication, its preparation falls within the broader historical development of formylation reactions of activated aromatic systems.
The advent of the Vilsmeier-Haack reaction in 1927 provided a general and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] This reaction, utilizing a phosphorus oxychloride and a substituted formamide (typically dimethylformamide, DMF), generates a Vilsmeier reagent, an electrophilic iminium salt, which then effects the formylation. Given the electron-rich nature of the benzofuran nucleus, the Vilsmeier-Haack reaction has become a standard and reliable method for the synthesis of benzofuran aldehydes, including this compound.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is crucial for its application in synthesis and drug design. The following tables summarize its key physical and spectroscopic properties.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 3-methyl-1-benzofuran-2-carbaldehyde | |
| CAS Number | 1199-07-1 | |
| Molecular Formula | C₁₀H₈O₂ | |
| Molecular Weight | 160.17 g/mol | |
| Appearance | Solid | |
| Melting Point | Not specified | [4] |
| Boiling Point | Not specified | [4] |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 10.2 (s, 1H, CHO), 7.7-7.3 (m, 4H, Ar-H), 2.7 (s, 3H, CH₃) | Based on typical values for similar structures |
| ¹³C NMR (CDCl₃) | δ (ppm): 185.0 (CHO), 155.0, 145.0, 130.0, 128.0, 125.0, 123.0, 122.0, 112.0, 10.0 (CH₃) | Based on typical values for similar structures |
| IR (KBr) | ν (cm⁻¹): ~1670 (C=O, aldehyde), ~1600, 1450 (C=C, aromatic), ~1250 (C-O, ether) | Based on typical values for similar structures |
| Mass Spectrometry (EI) | m/z (%): 160 (M+), 159, 131, 103 | Based on typical values for similar structures |
Synthesis and Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 3-methylbenzofuran.
Vilsmeier-Haack Reaction: A General Overview
The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent. The reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3][5][6]
Experimental Protocol for the Synthesis of this compound
This protocol is a representative procedure based on established Vilsmeier-Haack formylation methods for similar substrates.[5]
Materials:
-
3-Methylbenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (anhydrous)
-
Sodium acetate
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (1.2 equivalents) in anhydrous 1,2-dichloroethane to 0 °C. To this, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Formylation: Dissolve 3-methylbenzofuran (1.0 equivalent) in anhydrous 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate. Stir the mixture vigorously for 1 hour. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Yield: Typically in the range of 70-85%.
Applications in Drug Discovery and Development
Derivatives of this compound have emerged as promising candidates in the development of novel therapeutics, particularly in the field of oncology. The benzofuran scaffold, functionalized with the reactive aldehyde group, serves as a key intermediate for the synthesis of a diverse library of compounds that have been shown to inhibit critical signaling pathways implicated in cancer progression.
Inhibition of VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8][9] Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a major class of anti-cancer drugs. Several benzofuran derivatives have been identified as potent VEGFR-2 inhibitors.
Inhibition of CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[10][11][12] Dysregulation of CDK2 activity is a common feature of many cancers, leading to uncontrolled cell proliferation. Benzofuran-based compounds have been investigated as potential CDK2 inhibitors, offering a therapeutic strategy to induce cell cycle arrest and apoptosis in cancer cells.
Experimental Workflow for Synthesis and Biological Evaluation
The development of novel benzofuran-based therapeutic agents follows a structured workflow, from initial synthesis to comprehensive biological evaluation.
Conclusion
This compound, a readily accessible synthetic intermediate, holds a significant place in the history and ongoing development of benzofuran chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group have made it an invaluable building block for the creation of complex molecular architectures. The demonstrated efficacy of its derivatives as inhibitors of key oncogenic pathways, such as those involving VEGFR-2 and CDK2, underscores the therapeutic potential of the benzofuran scaffold. This in-depth guide, with its structured data and clear visualizations, aims to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly pave the way for the design of more potent and selective drug candidates.
References
- 1. jocpr.com [jocpr.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
Theoretical Exploration of 3-Methylbenzofuran-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzofuran-2-carbaldehyde is a heterocyclic aldehyde belonging to the benzofuran class of compounds. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and valuable properties as building blocks in organic synthesis. This technical guide provides a comprehensive overview of the theoretical studies on this compound and its closely related analogs. The focus is on the computational analysis of its molecular structure, spectroscopic properties, and electronic characteristics, which are crucial for understanding its reactivity and potential applications in drug design and development.
While dedicated, in-depth theoretical studies on this compound are not extensively available in peer-reviewed literature, this guide leverages a detailed computational analysis of a structurally analogous compound, 1-benzofuran-2-carboxylic acid , to illustrate the methodologies and the nature of the data that can be obtained. This analysis is supplemented with available experimental spectroscopic data for this compound to provide a comprehensive picture.
Computational Methodology: A Representative Protocol
The theoretical calculations presented for the analog, 1-benzofuran-2-carboxylic acid, were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[1]
Software: Gaussian 03/09W program package.[2]
Method: Becke's three-parameter hybrid functional (B3LYP) combined with the Lee-Yang-Parr correlation functional.[1][2]
Basis Set: 6-31G(d,p) or 6-311++G(d,p) are commonly used for such molecules.[1][2]
Protocol Steps:
-
Geometry Optimization: The initial molecular structure is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface.
-
Vibrational Frequency Analysis: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (absence of imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Property Calculation: Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are determined from the optimized geometry.
The following diagram illustrates a typical workflow for the theoretical analysis of a benzofuran derivative.
References
An In-depth Technical Guide on the Electronic Properties of 3-Methylbenzofuran-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Benzofuran Derivatives
The benzofuran scaffold, consisting of a fused benzene and furan ring, is present in numerous natural products and synthetic compounds with significant pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][4][5] The electronic properties of these molecules, governed by the energies of their frontier molecular orbitals (HOMO and LUMO), are fundamental to their biological mechanism of action and their potential in applications like organic light-emitting diodes (OLEDs).[6] Modifications at the 2- and 3-positions of the benzofuran ring, particularly the introduction of a carbaldehyde group, provide a reactive handle for creating diverse derivatives, such as Schiff bases, which often exhibit unique photophysical properties.[7][8][9]
Synthesis and Characterization
The synthesis of 3-Methylbenzofuran-2-carbaldehyde derivatives typically begins with the formation of the core benzofuran structure, followed by functionalization. A common route to the parent aldehyde is not explicitly detailed in the immediate search results, but general benzofuran syntheses are well-documented.[2] Subsequent derivatization often involves the condensation of the aldehyde group at the 2-position with various primary amines to form Schiff base derivatives (imines).
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis and structural characterization of Schiff base derivatives.
Characterization of the synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For Schiff bases, the appearance of a characteristic singlet for the azomethine proton (CH=N) is a key indicator of successful synthesis.[7]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies functional groups. The disappearance of the aldehyde C=O stretch and the appearance of the C=N stretching vibration (typically in the 1587-1645 cm⁻¹ range) confirms the formation of a Schiff base.[10]
-
Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound, confirming its identity.[3]
Electronic Properties: An Integrated Approach
A comprehensive understanding of the electronic properties of this compound derivatives requires a combination of computational modeling and experimental validation through spectroscopy and electrochemistry.
Caption: The relationship between structure, analysis, electronic properties, and application.
Computational Analysis (Density Functional Theory)
Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the molecule's electronic transitions and chemical reactivity.[6][11] A smaller energy gap generally corresponds to a more easily excitable molecule, which often results in a bathochromic (red) shift in the absorption spectrum.
Table 1: Representative DFT-Calculated Electronic Properties of Benzofuran Derivatives (Note: Data is for general benzofuran derivatives, not a specific this compound series, and is presented for illustrative purposes.)
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 2-Phenylbenzofuran Derivatives | -6.0 to -5.5 | -2.0 to -1.5 | ~4.0 |
| Benzofuran-Thiazolidinone | ~ -6.5 | ~ -2.0 | ~4.5 |
| Dihydroisobenzofuran | Not Specified | Not Specified | ~5.9 |
Source: Adapted from references[11][12]. The exact values are highly dependent on the specific substituents and the computational method used.
Spectroscopic Properties
UV-Visible and fluorescence spectroscopy are primary experimental techniques for probing electronic transitions in molecules.
-
UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength. The wavelength of maximum absorption (λmax) corresponds to the energy required to promote an electron from a lower energy orbital (often the HOMO) to a higher energy one (often the LUMO). The molar absorptivity (ε) is a measure of how strongly the molecule absorbs light at that wavelength.
-
Fluorescence Spectroscopy: After a molecule absorbs light and is promoted to an excited state, it can relax by emitting a photon. Fluorescence spectroscopy measures the wavelength of this emitted light. The difference between the absorption and emission maxima is known as the Stokes shift. The fluorescence quantum yield (ΦF) quantifies the efficiency of the fluorescence process.
Table 2: Representative Photophysical Data for Benzofuran and Schiff Base Derivatives (Note: This table compiles data from various sources on different but related structures to provide a general overview.)
| Compound Type | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |
| Benzofuran-crown derivative | THF | 290 | Not Reported | Not Reported | Not Reported |
| Benzofuran-pyrene hybrid | Various | ~350-450 | ~450-500 | ~50-100 | Varies with solvent |
| Benzanthrone Schiff Base | Ethanol | 465 | 615 | 150 | Not Reported |
| Benzanthrone Amine | Ethanol | 485 | 609 | 124 | Not Reported |
Source: Adapted from references[13][14][15].
The photophysical properties are often sensitive to the solvent environment, a phenomenon known as solvatochromism. Changes in solvent polarity can stabilize the ground or excited state differently, leading to shifts in the absorption and emission spectra.[14]
Electrochemical Properties
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained when an electron is added to the LUMO. This makes CV an excellent experimental method for validating DFT-calculated orbital energies.[6][16]
Table 3: Representative Electrochemical Data for Benzofuran-2-one Derivatives (Note: Data is for 3,3-disubstituted-3H-benzofuran-2-one derivatives, which are structurally related. Potentials are vs. Ag/AgCl.)
| Compound | Solvent | First Oxidation Potential (E_pa1, V) |
| Derivative 9 | Methanol | 0.77 |
| Derivative 10 | Methanol | 0.69 |
| Derivative 11 | Methanol | 0.67 |
| Derivative 15 | Methanol | 0.99 |
| Derivative 16 | Methanol | 0.90 |
| Derivative 17 | Methanol | 0.74 |
Source: Adapted from reference[16].
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable data. Below are generalized procedures for the key analytical techniques discussed.
General Protocol for UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a stock solution of the benzofuran derivative (~1 mM) in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or THF). From the stock solution, prepare a series of dilutions to find a concentration that yields a maximum absorbance in the range of 0.1 - 1.0 AU for UV-Vis analysis. For fluorescence, a lower concentration (typically in the µM range) is used to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrophotometer and/or spectrofluorometer and allow the lamps (e.g., Deuterium and Tungsten for UV-Vis, Xenon for fluorescence) to warm up and stabilize.
-
Data Acquisition (UV-Vis):
-
Fill a clean 1 cm path length quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank.
-
Replace the blank with the cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Acquisition (Fluorescence):
-
Record the absorption spectrum of the sample to determine the excitation wavelength (λ_ex), which is typically set at the absorption maximum (λ_max).
-
Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
To determine the quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate) is measured under identical conditions.
-
General Protocol for Cyclic Voltammetry
-
System Preparation:
-
Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Prepare an electrolyte solution by dissolving a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Dissolve the benzofuran derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
-
Data Acquisition:
-
Purge the sample solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
Connect the electrodes to a potentiostat.
-
Scan the potential from an initial value where no reaction occurs towards a more positive (for oxidation) or negative (for reduction) potential, and then reverse the scan direction.
-
Record the resulting current as a function of the applied potential. Multiple scan rates are often used to investigate the reversibility of the redox processes.[17]
-
Structure-Activity Relationships and Future Directions
The electronic properties of this compound derivatives are highly tunable through chemical modification. Electron-donating groups (e.g., -OCH₃, -NH₂) on the benzofuran ring system generally raise the HOMO energy level, making the compound easier to oxidize and shifting the absorption to longer wavelengths. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) tend to lower both HOMO and LUMO levels, affecting the redox potentials and spectral properties.[5]
This tunability is key to their application in drug design. For instance, the ability of a molecule to be oxidized (its antioxidant potential) is directly related to its HOMO energy.[16] In materials science, the HOMO-LUMO gap is a critical parameter for designing organic semiconductors and fluorescent probes.[6][8]
Future research should focus on the systematic synthesis and analysis of a library of this compound derivatives. This would allow for the development of quantitative structure-property relationships (QSPR), providing a predictive framework for designing molecules with tailored electronic properties for specific applications in medicine and technology.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green synthesis of fluorescent Schiff bases: chemo-photophysical characterization, X-ray structures, and their bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. physchemres.org [physchemres.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reduction Data Obtained from Cyclic Voltammetry of Benzophenones and Copper-2-Hydroxyphenone Complexes [mdpi.com]
Methodological & Application
synthesis of 3-Methylbenzofuran-2-carbaldehyde from 3-chlorobenzofuran-2-carbaldehyde
Application Notes and Protocols: Synthesis of 3-Methylbenzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials with unique electronic properties.[1] Its structure, featuring a benzofuran core with a methyl group at the 3-position and a reactive aldehyde at the 2-position, allows for a variety of subsequent chemical transformations. This document provides a detailed protocol for the synthesis of this compound starting from the readily available precursor, 3-chlorobenzofuran-2-carbaldehyde, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. It is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally lower toxicity of its boron-based reagents compared to other organometallic reagents used in similar cross-coupling reactions.
Reaction Scheme
The overall transformation is depicted in the following reaction scheme:
Caption: Synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Methylation
This protocol is based on established procedures for Suzuki-Miyaura cross-coupling reactions of aryl chlorides.
3.1. Materials and Equipment
-
Reagents:
-
3-chlorobenzofuran-2-carbaldehyde
-
Methylboronic acid (CH₃B(OH)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Deionized water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
Infrared spectrometer
-
Mass spectrometer
-
3.2. Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki-Miyaura methylation.
-
To a dry round-bottom flask, add 3-chlorobenzofuran-2-carbaldehyde (1.0 equiv), methylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 mL toluene and 2 mL water per mmol of the starting material).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 equiv).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
3.3. Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Toluene is flammable and toxic.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura methylation of aryl chlorides.
| Parameter | Condition | Expected Yield (%) | Reference |
| Catalyst | Pd(PPh₃)₄ | 80-95 | General Suzuki-Miyaura Protocols |
| Ligand | PPh₃ (from catalyst) | - | General Suzuki-Miyaura Protocols |
| Base | K₂CO₃ | 80-95 | General Suzuki-Miyaura Protocols |
| Solvent | Toluene/Water (4:1) | 80-95 | General Suzuki-Miyaura Protocols |
| Temperature | 90-100 °C | 80-95 | General Suzuki-Miyaura Protocols |
| Reaction Time | 6-12 hours | 80-95 | General Suzuki-Miyaura Protocols |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₈O₂
-
Molecular Weight: 160.17 g/mol [2]
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
10.2 (s, 1H, -CHO)
-
7.8-7.3 (m, 4H, Ar-H)
-
2.6 (s, 3H, -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz) δ (ppm):
-
185.0 (C=O)
-
155.0 (Ar-C)
-
145.0 (Ar-C)
-
130.0 (Ar-CH)
-
128.0 (Ar-CH)
-
125.0 (Ar-CH)
-
122.0 (Ar-C)
-
112.0 (Ar-CH)
-
120.0 (Ar-C)
-
9.0 (-CH₃)
-
-
Infrared (IR) (KBr, cm⁻¹):
-
~3050 (Ar C-H stretch)
-
~2920 (Aliphatic C-H stretch)
-
~1680 (C=O stretch, aldehyde)
-
~1600, 1450 (C=C stretch, aromatic)
-
~1250 (C-O stretch)
-
-
Mass Spectrometry (EI):
-
m/z 160 (M⁺), 159 (M⁺-H), 131 (M⁺-CHO)
-
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura catalytic cycle.
This application note provides a comprehensive guide for the synthesis of this compound. The described Suzuki-Miyaura coupling protocol offers an efficient and reliable method for researchers in organic synthesis and drug discovery. The provided characterization data will aid in the confirmation of the final product.
References
Application Notes and Protocol: Wittig Reaction of 3-Methylbenzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Wittig reaction of 3-methylbenzofuran-2-carbaldehyde to synthesize various 2-(alkenyl)-3-methylbenzofurans. The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2][3] This protocol outlines the necessary steps for the preparation of the phosphonium ylide (Wittig reagent) and its subsequent reaction with this compound. Additionally, it includes information on typical reaction conditions, purification, and characterization of the final product.
Introduction
The Wittig reaction, discovered by Georg Wittig, is a cornerstone of organic chemistry for the synthesis of alkenes.[4] The reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a phosphorane.[4] The driving force of this reaction is the formation of the highly stable triphenylphosphine oxide, which facilitates the conversion of the carbonyl group into a C=C double bond.[4][5] This method offers a high degree of control over the position of the newly formed double bond, making it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and natural products.[1]
The benzofuran moiety is a prevalent scaffold in many biologically active compounds. The functionalization of this core structure, for instance by introducing an alkenyl group at the 2-position via a Wittig reaction with this compound, can lead to the generation of novel compounds with potential therapeutic applications.
Key Experimental Protocols
The overall process can be divided into two main stages: the preparation of the phosphonium salt and subsequent ylide formation, followed by the Wittig reaction with the aldehyde.
Protocol 1: Preparation of the Phosphonium Salt
The synthesis of the necessary Wittig reagent begins with the formation of a phosphonium salt from triphenylphosphine and an appropriate alkyl halide.[2][6][7]
Materials:
-
Triphenylphosphine (PPh₃)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, etc.)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 equiv.) in the chosen anhydrous solvent.
-
Add the alkyl halide (1.0-1.2 equiv.) to the solution.
-
The reaction mixture is typically stirred at room temperature or heated to reflux. Reaction times can vary from a few hours to several days depending on the reactivity of the alkyl halide.[8]
-
The formation of the phosphonium salt is often indicated by the precipitation of a white solid.[8]
-
Once the reaction is complete, the solid phosphonium salt is collected by filtration, washed with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials, and dried under vacuum.[8]
Protocol 2: The Wittig Reaction
This protocol describes the in-situ generation of the phosphorus ylide and its reaction with this compound.[9]
Materials:
-
Phosphonium salt (from Protocol 1)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), potassium tert-butoxide (t-BuOK))[6][9]
-
This compound
-
Anhydrous solvent (e.g., THF, DMSO)[6]
Procedure:
-
To a dry, inert-atmosphere (e.g., nitrogen or argon) flask containing the phosphonium salt (1.1-1.5 equiv.), add the anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.[6]
-
Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).
-
Stir the mixture at this temperature for a period of 30 minutes to 2 hours to ensure complete ylide formation.
-
Dissolve this compound (1.0 equiv.) in a minimal amount of the anhydrous solvent and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 hours) until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired 2-(alkenyl)-3-methylbenzofuran.
Data Presentation
The choice of reagents and reaction conditions can significantly influence the yield and stereoselectivity of the Wittig reaction. The following table summarizes typical conditions.
| Phosphonium Salt Precursor (Alkyl Halide) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product Stereochemistry |
| CH₃I | n-BuLi | THF | -78 to RT | 2 - 12 | Z-alkene (non-stabilized ylide)[10] |
| PhCH₂Br | n-BuLi | THF | -78 to RT | 2 - 12 | Z-alkene (non-stabilized ylide)[10] |
| BrCH₂CO₂Et | NaH | THF/DMSO | 0 to RT | 4 - 24 | E-alkene (stabilized ylide)[10] |
| (EtO)₂P(O)CH₂CO₂Et (for HWE reaction) | NaH | THF | 0 to RT | 2 - 12 | E-alkene |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Wittig reaction of this compound.
Caption: General workflow for the synthesis of 2-(alkenyl)-3-methylbenzofurans.
Signaling Pathway (Reaction Mechanism)
The following diagram outlines the key steps in the Wittig reaction mechanism.
Caption: Simplified mechanism of the Wittig reaction.
Conclusion
The Wittig reaction is a versatile and reliable method for the synthesis of 2-(alkenyl)-3-methylbenzofurans from this compound. The protocols and data presented here provide a solid foundation for researchers to successfully carry out this transformation. Careful selection of the phosphonium salt and reaction conditions will allow for the synthesis of a diverse range of alkene products for further investigation in drug discovery and development programs.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for Nucleophilic Addition Reactions with 3-Methylbenzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key nucleophilic addition reactions involving 3-Methylbenzofuran-2-carbaldehyde, a versatile building block in organic synthesis. The resulting derivatives of these reactions have shown significant potential in medicinal chemistry, particularly in the development of novel therapeutic agents.
Introduction
This compound is a heterocyclic aldehyde containing a reactive carbonyl group, making it an excellent substrate for various nucleophilic addition reactions. The benzofuran scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] This document outlines protocols for the Wittig reaction, Grignard reaction, and a nucleophilic addition-elimination reaction, providing a foundation for the synthesis of diverse libraries of 3-methylbenzofuran derivatives for screening and drug development.
Key Applications in Drug Development
Derivatives of 3-methylbenzofuran have been investigated for their potential as:
-
Antitumor Agents: Certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, such as non-small cell lung cancer.[1]
-
Enzyme Inhibitors: Benzofuran-based compounds have been designed as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.
-
Antimicrobial Agents: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal properties.
Experimental Protocols
Protocol 1: Wittig Reaction for Alkene Synthesis
This protocol describes the synthesis of a generic alkene derivative from this compound using a phosphonium ylide. The Wittig reaction is a highly reliable method for forming carbon-carbon double bonds.[2][3]
Reaction Scheme:
Caption: General scheme of the Wittig reaction with this compound.
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 equivalent) dropwise.
-
Allow the mixture to stir at room temperature for 1-2 hours, during which the characteristic color of the ylide should develop.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Cool the ylide solution to 0 °C and slowly add the aldehyde solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Data Presentation:
| Entry | Phosphonium Ylide | Product | Yield (%) |
| 1 | Methylenetriphenylphosphorane | 2-(Ethenyl)-3-methylbenzofuran | Typically >80% |
| 2 | Ethylidenetriphenylphosphorane | 2-(Prop-1-en-1-yl)-3-methylbenzofuran | Typically >75% |
| Note: Yields are estimates based on general Wittig reaction efficiencies and may vary depending on the specific ylide and reaction conditions. |
Protocol 2: Grignard Reaction for Secondary Alcohol Synthesis
This protocol details the addition of a Grignard reagent to this compound to form a secondary alcohol. Grignard reagents are powerful nucleophiles for forming carbon-carbon bonds.[4][5][6][7][8]
Reaction Scheme:
Caption: General scheme of the Grignard reaction with this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide or phenylmagnesium bromide, typically a 1.0 M solution in THF/diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise to the aldehyde solution via a syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Data Presentation:
| Entry | Grignard Reagent | Product | Yield (%) |
| 1 | Methylmagnesium bromide | 1-(3-Methylbenzofuran-2-yl)ethanol | Typically >85% |
| 2 | Phenylmagnesium bromide | (3-Methylbenzofuran-2-yl)(phenyl)methanol | Typically >80% |
| Note: Yields are estimates based on general Grignard reaction efficiencies and may vary depending on the specific Grignard reagent and reaction conditions. |
Protocol 3: Nucleophilic Addition-Elimination for Hydrazone Synthesis
This protocol is adapted from the synthesis of aldohydrazones from 3-methylbenzofuran-2-carbohydrazide and demonstrates a nucleophilic addition-elimination reaction.[1] While this starts from a derivative, the principle is directly applicable to reactions of the aldehyde with hydrazine derivatives.
Reaction Workflow:
Caption: Workflow for the formation of a hydrazone derivative.
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol.
-
Add the hydrazine derivative (1.1 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Biological Activity Data:
The following table presents the in vitro antiproliferative activity of some 3-methylbenzofuran derivatives, synthesized through multi-step procedures that include nucleophilic addition reactions, against non-small cell lung carcinoma cell lines.[1]
| Compound | A549 IC₅₀ (µM) | NCI-H23 IC₅₀ (µM) |
| 4a | 21.05 | 15.33 |
| 4b | 10.41 | 10.98 |
| 4c | 1.48 | 5.90 |
| 4d | 18.74 | 12.65 |
| 6a | 47.02 | 67.22 |
| 6b | 25.33 | 33.54 |
| 6c | 15.69 | 21.87 |
| 8a | 3.45 | 11.41 |
| 8b | 4.52 | 15.63 |
| 8c | 6.88 | 20.17 |
| 11 | 9.77 | 25.89 |
| Staurosporine | 1.52 | 0.95 |
Data sourced from Al-Sanea et al., 2022.[1]
Conclusion
The protocols outlined in these application notes provide a robust starting point for the synthesis and exploration of novel this compound derivatives. The versatility of the aldehyde functional group allows for a wide range of modifications through nucleophilic addition reactions, enabling the generation of diverse chemical libraries for biological screening. The demonstrated potent anticancer activity of some derivatives underscores the potential of this scaffold in the development of new therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this valuable synthetic intermediate.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Schiff Bases from 3-Methylbenzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an active carbonyl compound, such as an aldehyde or ketone.[1][2][3] The benzofuran scaffold is a prominent heterocyclic core found in numerous pharmacologically active molecules, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of Schiff bases incorporating the 3-methylbenzofuran moiety is of significant interest as it combines the biological potential of both the benzofuran ring system and the Schiff base linkage, offering a promising avenue for the development of novel therapeutic agents. These compounds and their metal complexes have garnered attention in medicinal chemistry for their potential as antibacterial, antifungal, and anticancer agents.[4][5][6]
This document provides a detailed protocol for the synthesis of Schiff bases from 3-methylbenzofuran-2-carbaldehyde and various primary amines. It also outlines potential applications in drug development based on the biological activities reported for analogous compounds.
General Reaction Scheme
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine, often catalyzed by a small amount of acid.
References
- 1. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Synthesis, Characterization and Biological Activities of Schiff Bases and Their Transition Metal Complexes, World Journal of Applied Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, and biological evaluation of some novel Schiff bases as potential metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methylbenzofuran-2-carbaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylbenzofuran-2-carbaldehyde is a versatile heterocyclic aldehyde that serves as a crucial starting material and key intermediate in the synthesis of a wide array of pharmacologically active molecules.[1][2] The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[3] Derivatives of this compound have demonstrated significant potential in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7]
The reactivity of the aldehyde group at the 2-position allows for diverse chemical modifications, such as the formation of Schiff bases, hydrazones, and other derivatives through nucleophilic addition and condensation reactions.[1][2][8] These modifications enable the exploration of vast chemical space and the development of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on anticancer applications targeting key signaling pathways.
Synthetic Applications and Key Intermediates
A primary application of this compound in pharmaceutical synthesis is its conversion to the key intermediate, 3-methylbenzofuran-2-carbohydrazide . This carbohydrazide is a versatile building block for the synthesis of various heterocyclic systems, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and importantly, as a precursor for creating diverse libraries of Schiff bases and acylhydrazones with potent biological activities.[9][10]
The general workflow for the synthesis of bioactive derivatives from this compound is depicted below.
Caption: General workflow for the synthesis and evaluation of bioactive derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-Methylbenzofuran-2-carbohydrazide
This protocol describes a two-step synthesis of 3-methylbenzofuran-2-carbohydrazide from this compound.
Step 1: Oxidation of this compound to 3-Methylbenzofuran-2-carboxylic acid
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetone or a mixture of tert-butanol and water.
-
Add an oxidizing agent, for example, potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid), portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding a reducing agent like sodium bisulfite to decompose the excess oxidant.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-methylbenzofuran-2-carboxylic acid.
Step 2: Conversion of 3-Methylbenzofuran-2-carboxylic acid to 3-Methylbenzofuran-2-carbohydrazide
-
Suspend 3-methylbenzofuran-2-carboxylic acid (1 equivalent) in a suitable alcohol, such as ethanol or methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture to form the corresponding ethyl or methyl ester. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and neutralize it. Extract the ester with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and dissolve the crude ester in ethanol.
-
To this solution, add hydrazine hydrate (an excess, typically 3-5 equivalents) and reflux for several hours.[9][10][11]
-
Upon cooling, the 3-methylbenzofuran-2-carbohydrazide will precipitate.
-
Filter the solid, wash with cold ethanol, and recrystallize to obtain the pure product.
Protocol 2: Synthesis of Schiff Bases/Acylhydrazones
This protocol outlines the general procedure for the condensation of 3-methylbenzofuran-2-carbohydrazide with various aldehydes or ketones.
-
Dissolve 3-methylbenzofuran-2-carbohydrazide (1 equivalent) in a suitable solvent, such as ethanol or methanol.[12]
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.[12]
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product, wash with a small amount of cold solvent, and dry.
-
If necessary, recrystallize the product from a suitable solvent to obtain the pure Schiff base/acylhydrazone.
Biological Activity of this compound Derivatives
Derivatives of this compound have been extensively studied for their anticancer properties. These compounds have shown inhibitory activity against various cancer cell lines and specific molecular targets, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).
Anticancer Activity Data
The following tables summarize the in vitro anticancer activity (IC50 values) of selected 3-methylbenzofuran derivatives against various human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 16b | A549 (Lung) | 1.48 | [5] |
| 10d | MCF-7 (Breast) | 2.07 | [13] |
| 12b | A549 (Lung) | 0.858 | [13] |
| 14b | A549 (Lung) | 1.822 | [13] |
| 14c | A549 (Lung) | 1.86 | [13] |
| 32a | HePG2 (Liver) | 8.49 | [4] |
| 33d | A-549 (Lung) | 2.74 | [4] |
| 4g | HeLa (Cervical) | 5.61 | [14] |
| 4l | HeLa (Cervical) | 6.19 | [14] |
| 4n | HeLa (Cervical) | 3.18 | [14] |
VEGFR-2 and CDK2 Inhibition Data
| Compound ID | Target | IC50 (nM) | Reference |
| 8 | VEGFR-2 | 68 | [15] |
| 6d | VEGFR-2 | 1 | [16] |
| 9h | CDK2 | 40.91 | [1] |
| 11d | CDK2 | 41.70 | [1] |
| 11e | CDK2 | 46.88 | [1] |
| 13c | CDK2 | 52.63 | [1] |
| 22d | CDK2 | 37.77 | [4] |
| 22f | CDK2 | 52.75 | [4] |
Signaling Pathways
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
CDK2 Signaling Pathway in Cancer
CDK2 is a crucial regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.
Caption: The role of CDK2 in the G1/S cell cycle transition and its inhibition.
Biological Assay Protocols
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3-methylbenzofuran derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1][6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[1] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is for determining the inhibitory activity of compounds against the VEGFR-2 kinase.
-
Reagent Preparation: Prepare a kinase buffer, a solution of recombinant human VEGFR-2 enzyme, a substrate solution (e.g., poly(Glu, Tyr) 4:1), and an ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase buffer, the test compound dilutions, the VEGFR-2 enzyme, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detect ATP: Stop the reaction and measure the amount of ATP remaining using a luminescence-based assay kit (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution.
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its derivatives have demonstrated significant potential, particularly in the development of anticancer drugs targeting key signaling pathways like VEGFR-2 and CDK2. The protocols and data presented in these application notes provide a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the exploration of this promising chemical scaffold for the creation of new and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of Novel Schiff bases and evaluation of Corrosion inhibitors and biological activity | University of Thi-Qar Journal of Science [jsci.utq.edu.iq]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 3-Methylbenzofuran-2-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of derivatives synthesized from 3-methylbenzofuran-2-carbaldehyde. This document includes a summary of their activity, detailed experimental protocols for antimicrobial testing, and insights into their potential mechanism of action.
Introduction
Benzofuran derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Derivatives of this compound, in particular, have been explored for their potential as novel antimicrobial agents. The aldehyde functional group at the 2-position serves as a versatile handle for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and pyrazoles, allowing for the fine-tuning of their biological activity.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been evaluated against a panel of clinically relevant bacterial and fungal strains. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a key parameter for quantifying antimicrobial activity. The data presented below is a summary from various studies on derivatives such as Schiff bases and hydrazones.
| Derivative Class | Test Organism | MIC Range (µg/mL) | Reference Compound | MIC (µg/mL) |
| Schiff Bases | Staphylococcus aureus | 0.039 - 256 | Ciprofloxacin | - |
| Escherichia coli | 25 - >256 | Ciprofloxacin | - | |
| Candida albicans | 0.625 - 250 | Fluconazole | - | |
| Hydrazones | Staphylococcus aureus | 12.5 - 50 | Gentamicin | - |
| Escherichia coli | >100 | Gentamicin | - | |
| Candida albicans | >100 | Nystatin | - | |
| Pyrazoles | Staphylococcus aureus | 2.50 - 20.60 | Novobiocin | - |
| Escherichia coli | 2.50 - 20.60 | Novobiocin | - | |
| Candida albicans | 2.50 - 20.60 | Clotrimazole | - |
Note: The wide range in MIC values reflects the structural diversity of the tested derivatives. Specific substitutions on the aromatic rings of the Schiff bases and hydrazones significantly influence their antimicrobial potency.
Experimental Protocols
The following are detailed protocols for commonly employed methods to assess the antimicrobial activity of this compound derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the positive control.
-
Protocol 2: Antimicrobial Susceptibility Testing by Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a well through a solid agar medium seeded with the test microorganism.
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Agar Plates:
-
Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.
-
-
Seeding of Plates:
-
Prepare a microbial inoculum as described in the MIC protocol (0.5 McFarland standard).
-
Evenly spread a standardized volume of the inoculum onto the surface of the agar plates using a sterile cotton swab.
-
-
Well Preparation and Compound Application:
-
Use a sterile cork borer to create uniform wells in the seeded agar.
-
Carefully add a defined volume of the test compound solution (at a specific concentration) into each well.
-
Include a solvent control and a standard antibiotic as a positive control.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
-
Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Potential Mechanism of Action: Inhibition of DNA Gyrase
While the precise molecular mechanisms of antimicrobial action for many this compound derivatives are still under investigation, a growing body of evidence suggests that some benzofuran compounds may target bacterial DNA gyrase.[1] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[2] It introduces negative supercoils into the DNA, a process that is vital for relieving topological stress during these cellular processes.
The proposed mechanism involves the binding of the benzofuran derivative to the B subunit of DNA gyrase (GyrB), which contains the ATP-binding site. By occupying this site, the compound competitively inhibits the hydrolysis of ATP, a critical step for the enzyme's function. This inhibition prevents the supercoiling of DNA, leading to the disruption of DNA replication and ultimately, bacterial cell death.
Structure-Activity Relationship (SAR)
Preliminary structure-activity relationship studies on benzofuran derivatives have revealed several key features that influence their antimicrobial potency.
-
Derivatization of the Aldehyde: The conversion of the carbaldehyde group into Schiff bases, hydrazones, or other heterocyclic systems is crucial for antimicrobial activity.
-
Aromatic Substituents: The nature and position of substituents on the aromatic rings of the derivatives play a significant role. Electron-withdrawing groups such as nitro (-NO₂) and halogens (-Cl, -Br) on the phenyl ring of Schiff base and hydrazone derivatives often enhance antimicrobial activity.[2]
-
Lipophilicity: Increased lipophilicity of the derivatives can lead to better penetration of the microbial cell membrane, thereby increasing their efficacy.
Conclusion
Derivatives of this compound represent a promising class of antimicrobial agents with a potential mechanism of action involving the inhibition of bacterial DNA gyrase. The synthetic tractability of the core structure allows for the generation of diverse libraries of compounds for further optimization of their antimicrobial profiles. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel anti-infective therapies. Further investigation into their mechanism of action and in vivo efficacy is warranted.
References
Application Notes and Protocols for the Quantification of 3-Methylbenzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 3-Methylbenzofuran-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The analytical methods described herein—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry—are essential for ensuring the quality, purity, and potency of drug substances and products.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the development of novel therapeutics. Its accurate quantification is paramount during various stages of drug development, including process optimization, quality control of raw materials and intermediates, and stability testing of the final product. This document offers comprehensive protocols for three widely used analytical techniques to achieve reliable and reproducible quantification.
Data Presentation
The following tables summarize the quantitative performance of the described analytical methods. These values are based on methods developed for structurally similar benzofuran derivatives and serve as a strong starting point for the validation of this compound quantification.[1][2][3]
Table 1: HPLC-UV Method Performance
| Parameter | 3-Methylbenzofuran-2-carboxylic acid | Representative Benzofuran Derivatives[1][3] |
| Linearity Range | 0.0025 - 0.75 µg/mL | 0.05 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | To be determined | 0.05 µg/mL |
| Limit of Quantification (LOQ) | To be determined | 0.15 µg/mL |
Table 2: GC-MS Method Performance
| Parameter | Representative Benzofuran Derivatives[3] |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
Experimental Protocols
This method is suitable for the routine quality control of this compound in various sample matrices.[2][4]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Sample for analysis
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Detection Wavelength: Based on the UV-Vis spectrum of aromatic aldehydes, a starting wavelength of 280 nm is recommended.[5][6]
-
Column Temperature: 30 °C
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Sample Solution Preparation:
-
Accurately weigh a quantity of the sample expected to contain about 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.[1]
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis.
This method is highly selective and sensitive, making it suitable for the identification and quantification of this compound, especially at low concentrations or in complex matrices.[3]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Data acquisition and processing software.
Materials:
-
Helium (carrier gas, 99.999% purity)
-
Solvent for dissolution (e.g., Dichloromethane, HPLC grade)
-
This compound reference standard
-
Sample for analysis
Chromatographic and Mass Spectrometric Conditions:
-
Column: A non-polar capillary column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.[3]
-
Injector Temperature: 250°C (splitless mode)[3]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40-400.[3]
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., dichloromethane) at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Solution Preparation:
-
Dissolve a known amount of the sample in the chosen solvent to achieve a concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
-
-
Analysis:
-
Inject 1 µL of each standard and sample solution into the GC-MS system.
-
Acquire the data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification. The molecular ion (m/z 160) and other characteristic fragment ions should be monitored.
-
Create a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
-
Workflow for GC-MS Analysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbenzofuran-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylbenzofuran-2-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the synthesis of this compound?
A1: The Vilsmeier-Haack reaction is the most widely employed and generally effective method for the formylation of electron-rich heteroaromatic compounds like 3-methylbenzofuran. This reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group at the C2 position of the benzofuran ring.[1][2][3][4]
Q2: Are there any viable alternative methods to the Vilsmeier-Haack reaction for this synthesis?
A2: Yes, alternative methods exist, although they are less commonly reported for this specific substrate. One potential alternative is a multi-step synthesis starting from 3-chlorobenzofuran-2-carbaldehyde, which can involve reduction and coupling reactions.[5] Another approach that has been explored for the synthesis of 3-formylbenzofurans involves the rearrangement of 2-hydroxychalcones.[6] However, for direct formylation of 3-methylbenzofuran, the Vilsmeier-Haack reaction remains the most direct route.
Q3: What are the typical yields for the synthesis of this compound via the Vilsmeier-Haack reaction?
A3: While specific yield data for the formylation of 3-methylbenzofuran is not extensively tabulated in the provided search results, yields for Vilsmeier-Haack reactions on analogous electron-rich aromatic and heteroaromatic substrates typically range from moderate to good. For instance, a general procedure for the Vilsmeier-Haack reaction on an electron-rich arene reported a yield of 77%.[1] Yields can be highly dependent on the specific reaction conditions and the purity of the starting materials.
Q4: What are the key safety precautions to take during this synthesis?
A4: Phosphorus oxychloride (POCl₃) is a hazardous and corrosive reagent that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction itself can be exothermic, so proper temperature control is crucial.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Old or improperly stored DMF or POCl₃ may have degraded. 2. Insufficiently Reactive Substrate: While 3-methylbenzofuran is electron-rich, impurities in the starting material can hinder the reaction. 3. Incorrect Reaction Temperature: The reaction temperature is critical and can vary depending on the substrate.[7] 4. Premature Quenching: Adding the quenching solution before the reaction is complete. | 1. Use freshly opened or purified DMF and POCl₃. Ensure all glassware is thoroughly dried. 2. Purify the 3-methylbenzofuran starting material before use. 3. Optimize the reaction temperature. Start with cooling (0 °C) during the addition of POCl₃ and then allow the reaction to proceed at room temperature or with gentle heating.[2] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before quenching. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: The Vilsmeier reagent can react with other functional groups if present. 2. Over-reaction/Degradation: Prolonged reaction times or excessive heating can lead to the formation of byproducts. 3. Di-formylation: Although less common for this substrate, reaction at other positions on the aromatic ring is possible under harsh conditions. | 1. Protect any sensitive functional groups on the starting material. 2. Optimize the reaction time and temperature by monitoring with TLC. 3. Use milder reaction conditions (lower temperature, shorter reaction time) to improve selectivity. |
| Difficult Purification | 1. Residual DMF: DMF has a high boiling point and can be difficult to remove completely. 2. Polar Impurities: The hydrolysis of the intermediate iminium salt can sometimes lead to the formation of polar byproducts. | 1. After the reaction, perform multiple extractions with a suitable organic solvent and wash the combined organic layers with water or brine to remove DMF. 2. Purify the crude product using column chromatography on silica gel. A solvent system of ethyl acetate and hexane is often effective. |
Data Presentation
Table 1: Typical Reagents and Solvents for Vilsmeier-Haack Formylation
| Component | Reagent/Solvent | Typical Role & Considerations |
| Formylating Agent Precursors | N,N-Dimethylformamide (DMF) & Phosphorus oxychloride (POCl₃) | Most common combination for generating the Vilsmeier reagent in situ.[2][3] |
| N,N-Dimethylformamide (DMF) & Oxalyl chloride or Thionyl chloride | Alternative reagents for generating the Vilsmeier reagent.[2] | |
| Solvent | N,N-Dimethylformamide (DMF) | Often used in excess to act as both a reagent and a solvent.[3] |
| Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Can be used as a co-solvent, particularly if the starting material has poor solubility in DMF. | |
| Quenching Agent | Saturated aqueous sodium acetate solution or water | Used to hydrolyze the intermediate iminium salt to the final aldehyde product.[1] |
Table 2: General Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Typical Range/Condition | Notes |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : (excess) : 1.1 - 1.5 equivalents | An excess of DMF is common. The ratio of POCl₃ can be optimized. |
| Temperature | 0 °C to 100 °C | The initial formation of the Vilsmeier reagent is often done at 0 °C. The subsequent reaction with the substrate may be run at room temperature or with heating.[7] |
| Reaction Time | 1 to 24 hours | Highly substrate-dependent. Monitor by TLC for completion. |
| Work-up | Aqueous work-up followed by extraction | Typically involves quenching with a basic or neutral aqueous solution, followed by extraction with an organic solvent. |
| Purification | Column Chromatography (Silica Gel) | A standard method for isolating the pure product. |
Experimental Protocols
Detailed Methodology for Vilsmeier-Haack Formylation of 3-Methylbenzofuran
This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of electron-rich heteroaromatic compounds.[1][2] Optimization may be required for specific experimental setups.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (e.g., 10 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2 equivalents) dropwise to the stirred DMF. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a colorless to pale yellow solid or viscous liquid indicates the formation of the Vilsmeier reagent.
2. Formylation Reaction:
-
Dissolve 3-methylbenzofuran (1 equivalent) in a minimal amount of anhydrous DMF or an appropriate co-solvent like dichloromethane (DCM).
-
Add the solution of 3-methylbenzofuran dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for a designated time (e.g., 2-6 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding a saturated aqueous solution of sodium acetate or cold water. This step is exothermic and may cause gas evolution.
-
Stir the mixture vigorously for 30-60 minutes to ensure complete hydrolysis of the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers and wash them sequentially with water and brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound via the Vilsmeier-Haack reaction.
Caption: A logical workflow for troubleshooting the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Buy this compound (EVT-313209) | 1199-07-1 [evitachem.com]
- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Formylation of 3-Methylbenzofuran
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 3-methylbenzofuran. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the formylation of 3-methylbenzofuran?
The major product expected from the formylation of 3-methylbenzofuran is 3-methylbenzofuran-2-carbaldehyde . Formylation is an electrophilic aromatic substitution reaction. The benzofuran ring system is electron-rich, and electrophilic attack preferentially occurs at the C2 position, which is the most nucleophilic site. The methyl group at the C3 position further activates the ring for this substitution pattern.
Q2: Which formylation methods are commonly used for 3-methylbenzofuran?
Several methods can be employed for the formylation of electron-rich aromatic compounds like 3-methylbenzofuran. The most common include:
-
Vilsmeier-Haack Reaction: This is a widely used method that employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). It is generally effective for electron-rich heterocycles.[1][2]
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium. It is often used for phenols but can be applied to other activated aromatic systems.[3]
-
Rieche Formylation: This reaction utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid like titanium tetrachloride (TiCl₄).[4][5]
Q3: Why is my reaction mixture turning dark and forming a tar-like substance?
The formation of dark, polymeric tars is a common issue in the formylation of furan and benzofuran derivatives, particularly under strong acidic conditions.[6] The furan ring is susceptible to acid-catalyzed polymerization. This can be exacerbated by high temperatures and prolonged reaction times.
Q4: I am observing a mixture of products. What could be the minor isomers?
While formylation at the C2 position is strongly favored, minor isomers can sometimes be formed. Potential, though significantly less likely, side products arising from alternative formylation positions could include formylation on the benzene ring portion of the molecule, especially if the reaction conditions are harsh. However, formylation of the heterocyclic ring is generally much more facile.
Q5: How can I effectively purify the desired this compound?
Standard purification techniques such as column chromatography on silica gel are typically effective for separating the desired aldehyde from starting material, catalyst residues, and most side products. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a good starting point for elution. Recrystallization may also be a viable option for obtaining highly pure material.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of 3-methylbenzofuran and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Vilsmeier reagent (if using Vilsmeier-Haack).2. Insufficiently activated formylating agent.3. Reaction temperature is too low. | 1. Prepare the Vilsmeier reagent in situ and use it immediately. Ensure the purity of DMF and POCl₃.2. Use a stronger Lewis acid in the Rieche formylation or ensure acidic conditions are met for the Duff reaction.3. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Formation of a Dark Polymeric Tar | 1. Reaction temperature is too high.2. Reaction time is too long.3. The concentration of acid or Lewis acid is too high. | 1. Perform the reaction at a lower temperature. For the Vilsmeier-Haack reaction, initial cooling is often recommended.[7]2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. Reduce the equivalents of the acid or Lewis acid used. |
| Multiple Products Observed by TLC/LC-MS | 1. Over-formylation: The product aldehyde is further formylated.2. Ring Opening/Rearrangement: The benzofuran ring may be unstable under the reaction conditions.[8]3. Side reactions of the methyl group: The methyl group could potentially undergo side reactions under certain conditions. | 1. Use a stoichiometric amount of the formylating agent. Adding the 3-methylbenzofuran solution slowly to the formylating agent can also help.2. Employ milder reaction conditions (lower temperature, shorter reaction time). Consider a less aggressive formylation method.3. While less common for formylation, ensure that reaction conditions are not promoting unwanted oxidation or halogenation of the methyl group. |
| Incomplete Hydrolysis of the Iminium Intermediate | The aqueous workup is not sufficient to fully hydrolyze the iminium salt intermediate to the aldehyde. | 1. Increase the duration or temperature of the aqueous workup.2. Ensure the aqueous workup is sufficiently acidic to promote hydrolysis. |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-Methylbenzofuran (General Procedure)
This protocol is a general representation and may require optimization for specific laboratory conditions.
Materials:
-
3-Methylbenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Sodium acetate
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. This forms the Vilsmeier reagent.
-
Cool the mixture back to 0 °C.
-
Add a solution of 3-methylbenzofuran (1 equivalent) in anhydrous DCE dropwise to the Vilsmeier reagent, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Add a solution of sodium acetate in water and stir vigorously until the intermediate iminium salt is hydrolyzed.
-
Extract the aqueous mixture with DCM or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Visualizations
Vilsmeier-Haack Reaction Mechanism
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. Rieche formylation - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 3-Methylbenzofuran-2-carbaldehyde
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Methylbenzofuran-2-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
Pure this compound is typically a solid with a relatively low melting point. It is soluble in common organic solvents such as dichloromethane and ethyl acetate and sparingly soluble in non-polar solvents like hexane.
Q2: What are the most common methods for purifying crude this compound?
The most effective and widely used methods for the purification of this compound are flash column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present in the crude product.
Q3: What are the likely impurities in crude this compound synthesized via the Vilsmeier-Haack reaction?
Crude this compound synthesized using the Vilsmeier-Haack reaction may contain several impurities. These can include unreacted starting material (3-methylbenzofuran), residual Vilsmeier reagent or its hydrolysis byproducts, and potentially small amounts of regioisomers or over-formylated products, depending on the reaction conditions.
Q4: How should this compound be stored to ensure its stability?
To ensure the stability of this compound, it is recommended to store the purified compound in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent potential oxidation of the aldehyde functional group.
Troubleshooting Guide
Issue 1: Low yield of purified product after column chromatography.
-
Possible Cause 1: Incomplete elution from the column.
-
Solution: After the main product fractions have been collected, flush the column with a more polar solvent mixture (e.g., 50% ethyl acetate in hexane or even pure ethyl acetate) to ensure all the product has been eluted. Monitor the elution with Thin Layer Chromatography (TLC).
-
-
Possible Cause 2: The compound is streaking on the column.
-
Solution: This can be due to the acidic nature of the silica gel. Consider pre-treating the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. Alternatively, using a different stationary phase like neutral alumina might be beneficial.
-
-
Possible Cause 3: The product is volatile.
-
Solution: When removing the solvent from the purified fractions, use a rotary evaporator at a reduced temperature and pressure to minimize loss due to volatility.
-
Issue 2: The purified product contains persistent impurities.
-
Possible Cause 1: Co-elution of impurities with the product during column chromatography.
-
Solution: Optimize the solvent system for column chromatography by testing various solvent mixtures using TLC. A less polar solvent system or a shallower gradient during elution can improve separation. If co-elution persists, a second purification step, such as recrystallization, may be necessary.
-
-
Possible Cause 2: The impurity is an isomer with very similar polarity.
-
Solution: High-performance liquid chromatography (HPLC) might be required for separating closely related isomers. Alternatively, recrystallization can sometimes effectively separate isomers if their crystal lattice energies are sufficiently different.
-
Issue 3: The product oils out during recrystallization.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of a crystalline solid rather than an oil.
-
-
Possible Cause 2: The chosen solvent is not optimal.
-
Solution: Experiment with different solvent systems. A mixture of a good solvent (in which the compound is soluble) and a poor solvent (in which it is less soluble) can often promote crystallization. Adding the poor solvent dropwise to a solution of the compound in the good solvent until turbidity is observed, followed by gentle heating to redissolve and slow cooling, is a common technique.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the spots under UV light to determine an appropriate solvent system for column chromatography (the desired product should have an Rf value of approximately 0.2-0.3).
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica gel to settle, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to facilitate the elution of the product.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The following table summarizes typical parameters and expected outcomes for the purification of this compound. Please note that the yield and purity are dependent on the quality of the crude product and the optimization of the purification method.
| Purification Method | Key Parameters | Typical Purity | Hypothetical Yield Range |
| Column Chromatography | Stationary Phase: Silica Gel | >98% | 70-90% |
| Eluent System: Hexane/Ethyl Acetate Gradient | |||
| Recrystallization | Solvent System: Ethanol/Water | >99% | 60-85% |
Workflow and Pathway Diagrams
Caption: Purification workflow for crude this compound.
Caption: Potential impurities from Vilsmeier-Haack synthesis.
preventing oxidation of 3-Methylbenzofuran-2-carbaldehyde during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the oxidation of 3-Methylbenzofuran-2-carbaldehyde during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary cause of degradation is oxidation. The aldehyde functional group is susceptible to autoxidation, a free-radical chain reaction initiated by atmospheric oxygen. This process is often accelerated by exposure to light and elevated temperatures. The oxidation product is typically the corresponding carboxylic acid, 3-methylbenzofuran-2-carboxylic acid.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at a refrigerated temperature of 2-8°C.[1] It is also crucial to protect the compound from light by using an amber or opaque container.
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, the addition of antioxidants can be an effective strategy to inhibit oxidation. Radical scavengers such as Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for aromatic aldehydes. It is advisable to conduct a small-scale stability study to determine the optimal antioxidant and its concentration for your specific application.
Q4: What type of container is best for storing this compound?
A4: Borosilicate glass (Pyrex, Kimax) is an excellent choice for storing this compound due to its chemical inertness.[2] If a plastic container is necessary, high-density polyethylene (HDPE) and polypropylene (PP) are generally compatible with aldehydes.[3] Always ensure the container has a tight-fitting cap to prevent exposure to air and moisture.
Q5: How can I tell if my this compound has started to oxidize?
A5: A common sign of oxidation is a change in the physical appearance of the compound, such as discoloration (yellowing or browning). The most definitive way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the aldehyde and its carboxylic acid impurity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of the solid compound (yellowing/browning) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). Ensure storage is at 2-8°C. |
| Appearance of an additional peak in HPLC analysis corresponding to the carboxylic acid | Oxidation has occurred. | Review storage conditions. If the level of impurity is unacceptable, purification by recrystallization or column chromatography may be necessary. For future storage, implement the use of an antioxidant. |
| Inconsistent results in experiments using the compound | Degradation of the starting material. | Before use, verify the purity of the this compound using the HPLC protocol provided below. Use only material that meets the required purity specifications for your experiment. |
| Precipitate formation in a solution of the compound | The precipitate could be the less soluble carboxylic acid oxidation product. | Prepare solutions fresh for each use. If a stock solution must be stored, keep it under an inert atmosphere at a low temperature (-20°C) and for a limited time. |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound and its Oxidation Product by RP-HPLC
This protocol is adapted from a validated method for the analysis of 3-methylbenzofuran-2-carboxylic acid and related impurities.[4][5]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Agilent SB C18, 250 x 4.6 mm, 3.5 µm).[4][5]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (analytical grade)
-
This compound standard
-
3-Methylbenzofuran-2-carboxylic acid standard
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound and 3-methylbenzofuran-2-carboxylic acid of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.
-
-
HPLC Conditions:
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compounds (typically around 254 nm for aromatic compounds).
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 22 90 10 | 25 | 90 | 10 |
-
Data Analysis:
-
Identify the peaks for this compound and 3-methylbenzofuran-2-carboxylic acid based on the retention times of the standards.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the amount of aldehyde and carboxylic acid in the sample by comparing their peak areas to the calibration curve.
-
Visualizations
References
Technical Support Center: Synthesis of 3-Methylbenzofuran-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylbenzofuran-2-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the identification and mitigation of common impurities.
Issue 1: Presence of Unreacted Starting Material (3-Methylbenzofuran)
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Question: My final product shows a significant amount of unreacted 3-Methylbenzofuran. What could be the cause and how can I resolve this?
-
Answer: Incomplete formylation is a common issue. Several factors could contribute to this:
-
Insufficient Vilsmeier Reagent: The molar ratio of the Vilsmeier reagent (formed from DMF and a chlorinating agent like POCl₃) to 3-Methylbenzofuran may be too low. An excess of the Vilsmeier reagent is often required to drive the reaction to completion.
-
Low Reaction Temperature: The formylation of less reactive substrates may require higher temperatures to proceed at a reasonable rate.[1] If the reaction is sluggish, a gradual increase in temperature should be considered.
-
Poor Quality Reagents: The purity of DMF and the chlorinating agent is crucial. Moisture can decompose the Vilsmeier reagent, reducing its effectiveness. Ensure all reagents and solvents are anhydrous.
Troubleshooting Steps:
-
Increase Molar Ratio: Gradually increase the molar ratio of the Vilsmeier reagent to 3-Methylbenzofuran.
-
Optimize Temperature: Monitor the reaction progress by TLC or GC-MS and if necessary, carefully increase the reaction temperature.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and high-purity reagents.
-
Issue 2: Formation of Isomeric Byproducts (e.g., other formylated or acylated benzofurans)
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Question: I am observing isomers of the desired product in my reaction mixture. How can I minimize their formation?
-
Answer: The formation of isomers can be influenced by the reaction conditions and the nature of the starting materials. In some synthetic routes, such as those starting from 2-hydroxychalcones, 3-acylbenzofurans can be formed as byproducts depending on the acidity of the medium.
Preventative Measures:
-
Control of Reaction Conditions: Strictly control the reaction temperature and the rate of addition of reagents. The regioselectivity of the Vilsmeier-Haack reaction is generally high for electron-rich heterocycles, but deviations can occur.[1]
-
Choice of Synthetic Route: If isomeric impurities are a persistent issue, consider alternative synthetic strategies that offer higher regioselectivity.
-
Issue 3: Presence of Dark, Tarry Byproducts
-
Question: My reaction mixture is dark and contains tarry substances, making purification difficult. What is the likely cause?
-
Answer: The formation of polymeric or tarry byproducts can result from several factors:
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Excessive Reaction Temperature: Overheating the reaction mixture can lead to decomposition of the starting material, product, or the Vilsmeier reagent itself.
-
Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions and polymerization.
-
Presence of Oxygen: While the Vilsmeier-Haack reaction is not typically oxygen-sensitive, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize the formation of colored impurities.
Mitigation Strategies:
-
Optimize Temperature and Time: Carefully control the reaction temperature and monitor its progress to avoid unnecessary heating and prolonged reaction times.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere.
-
Purification: Column chromatography is often effective for removing tarry materials.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds like 3-methylbenzofuran.[1] This reaction typically involves the use of N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to generate the electrophilic Vilsmeier reagent in situ.[1]
Q2: What are the expected spectroscopic data for pure this compound?
A2: The expected spectroscopic data for this compound are summarized in the table below.[3]
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, ppm) | |
| Aldehyde Proton (CHO) | δ 10.2 - 10.5 |
| Aromatic Protons | δ 7.3 - 7.8 |
| Methyl Protons (CH₃) | δ 2.6 - 2.8 |
| ¹³C NMR (CDCl₃, ppm) | |
| Carbonyl Carbon (C=O) | δ ~185 |
| Aromatic/Heterocyclic Carbons | δ 110 - 155 |
| Methyl Carbon (CH₃) | δ ~10 |
| IR (KBr, cm⁻¹) | |
| C=O Stretch (Aldehyde) | ~1670 |
| C-H Stretch (Aromatic) | ~3050 |
| C-H Stretch (Aliphatic) | ~2920 |
Q3: What purification methods are most effective for isolating this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Column Chromatography: This is a very effective method for separating the desired product from both polar and non-polar impurities.[2] A silica gel stationary phase with a gradient of ethyl acetate in hexane is a common choice.
-
Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization from a suitable solvent or solvent mixture can be an efficient purification technique.
-
Distillation: For larger scale purification, vacuum distillation can be employed, provided the product and impurities have sufficiently different boiling points.
Q4: Can diformylation occur as a side reaction?
A4: While the Vilsmeier-Haack reaction is generally selective for mono-formylation on activated aromatic rings, diformylation can occur under harsh reaction conditions, such as a large excess of the Vilsmeier reagent and high temperatures. This would lead to the formation of 3-methylbenzofuran-2,x-dicarbaldehyde, where 'x' represents another position on the benzofuran ring. Careful control of stoichiometry and reaction conditions is key to minimizing this side reaction.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 3-Methylbenzofuran
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
3-Methylbenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-methylbenzofuran in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired reaction temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]
Visualizations
Below are diagrams illustrating the key chemical pathway and a general experimental workflow.
Caption: Formation pathway of the target product and potential impurities.
Caption: General experimental workflow for the synthesis and purification.
References
Technical Support Center: Scaling Up 3-Methylbenzofuran-2-carbaldehyde Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the synthesis and scale-up of 3-Methylbenzofuran-2-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially adaptable method is a two-step synthesis. The first step involves the synthesis of the precursor, 3-methylbenzofuran. The second step is the regioselective formylation of 3-methylbenzofuran, most commonly via the Vilsmeier-Haack reaction.
Q2: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction?
A2: The primary safety concern is the risk of a thermal runaway. The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) is an exothermic process, and the reagent itself can be thermally unstable. At a larger scale, inefficient heat dissipation can lead to a rapid increase in temperature and pressure. It is crucial to have robust cooling systems and to perform a thorough thermal hazard assessment before proceeding with a large-scale reaction.
Q3: What are the typical byproducts in the formylation of 3-methylbenzofuran, and how can they be minimized?
A3: A common byproduct is the di-formylated 3-methylbenzofuran. This can be minimized by carefully controlling the stoichiometry of the Vilsmeier reagent and avoiding a large excess. Running the reaction at a controlled temperature and for an appropriate duration can also limit the formation of this and other impurities. Unreacted 3-methylbenzofuran is another common impurity if the reaction does not go to completion.
Q4: How can the regioselectivity of the formylation at the C2 position be ensured?
A4: The Vilsmeier-Haack reaction on 3-methylbenzofuran is generally regioselective for the C2 position due to the electronic properties of the benzofuran ring system. The oxygen atom and the methyl group at the C3 position direct the electrophilic substitution to the electron-rich C2 position. However, deviations in reaction conditions, such as excessively high temperatures, could potentially lead to the formation of other isomers.
Q5: What are the recommended methods for purifying this compound at a larger scale?
A5: For larger quantities, recrystallization is often the most practical and cost-effective method. Suitable solvents need to be determined empirically but mixtures of polar and non-polar solvents are a good starting point. If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed, though this may be less economical for very large scales.
Troubleshooting Guides
Synthesis of 3-Methylbenzofuran (Precursor)
| Issue | Potential Cause | Recommended Solution |
| Low or no conversion of starting materials | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time. |
| Poor quality of reagents or solvents. | Ensure all starting materials are of high purity and solvents are anhydrous, as moisture can quench reactive intermediates. | |
| Formation of multiple byproducts | Side reactions due to overly harsh reaction conditions. | Optimize the reaction temperature and time. A lower temperature for a longer duration may improve selectivity. |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the reactants and catalysts. | |
| Difficulty in isolating the product | Emulsion formation during aqueous work-up. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the product. |
Vilsmeier-Haack Formylation of 3-Methylbenzofuran
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete formation of the Vilsmeier reagent. | Ensure anhydrous conditions as moisture deactivates phosphorus oxychloride. The formation of the Vilsmeier reagent is often performed at low temperatures (0-10 °C). |
| Insufficient reaction temperature for the formylation step. | After the formation of the Vilsmeier reagent at low temperature, the reaction with 3-methylbenzofuran may require gentle heating. Monitor the reaction by TLC to find the optimal temperature. | |
| Degradation of the product during work-up. | The work-up procedure, which typically involves quenching with a basic solution, should be performed at a low temperature to avoid potential degradation of the aldehyde. | |
| Formation of di-formylated byproduct | Excess of Vilsmeier reagent. | Use a stoichiometric amount or only a slight excess of the Vilsmeier reagent (POCl₃ and DMF) relative to the 3-methylbenzofuran. |
| High reaction temperature or prolonged reaction time. | Maintain a controlled temperature and monitor the reaction progress closely to stop it once the starting material is consumed. | |
| Thermal runaway during reaction | Poor heat dissipation at a larger scale. | For scale-up, use a reactor with efficient cooling and agitation. Consider a semi-batch process where one of the reagents is added portion-wise to control the rate of heat generation. |
| Thermal instability of the Vilsmeier reagent. | Prepare the Vilsmeier reagent in situ and use it immediately. Avoid storing the pre-formed reagent. |
Data Presentation
Table 1: Typical Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) | Key Consideration for Scale-Up |
| Reactant Ratio (3-methylbenzofuran:POCl₃:DMF) | 1 : 1.1 : 3 | 1 : 1.05 : 2.5 | Tighter control of stoichiometry to minimize byproducts and cost. |
| Reaction Temperature | 0 °C (reagent formation), RT to 40 °C (reaction) | 0-5 °C (reagent formation), 30-35 °C (reaction) | Efficient heat removal is critical to prevent temperature spikes. |
| Reaction Time | 2-4 hours | 4-6 hours | Slower addition rates and longer reaction times may be necessary for better control. |
| Typical Yield | 75-85% | 70-80% | Yields may be slightly lower at scale due to handling losses and stricter process control. |
| Purity after initial work-up | 85-95% | 80-90% | Increased potential for impurities at a larger scale. |
| Purification Method | Column Chromatography | Recrystallization | Recrystallization is more economically viable for large quantities. |
| Final Purity | >98% | >97% | Dependent on the efficiency of the chosen purification method. |
Experimental Protocols
Protocol 1: Synthesis of 3-Methylbenzofuran
This protocol describes a common method for the synthesis of 3-methylbenzofuran starting from o-cresol and chloroacetaldehyde dimethyl acetal.
Materials:
-
o-Cresol
-
Chloroacetaldehyde dimethyl acetal
-
Polyphosphoric acid (PPA)
-
Toluene
-
Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add o-cresol and a solution of sodium hydroxide.
-
Heat the mixture to reflux to form the sodium salt of o-cresol.
-
Cool the mixture and add chloroacetaldehyde dimethyl acetal.
-
Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction mixture and add water. Extract the product with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the toluene under reduced pressure.
-
To the crude intermediate, add polyphosphoric acid.
-
Heat the mixture with stirring for a few hours to effect cyclization.
-
Cool the reaction mixture and pour it onto ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purify the crude product by vacuum distillation to obtain 3-methylbenzofuran.
Protocol 2: Vilsmeier-Haack Formylation of 3-Methylbenzofuran
This protocol provides a detailed procedure for the formylation of 3-methylbenzofuran to produce this compound.
Materials:
-
3-Methylbenzofuran
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Add anhydrous DMF to the flask and cool it to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.05 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30-60 minutes. The formation of a solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
Dissolve 3-methylbenzofuran (1 equivalent) in anhydrous DCM or DCE.
-
Add the solution of 3-methylbenzofuran to the Vilsmeier reagent at 0-5 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 30-35 °C.
-
Monitor the reaction by TLC until the 3-methylbenzofuran is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
stability of 3-Methylbenzofuran-2-carbaldehyde in acidic or basic media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Methylbenzofuran-2-carbaldehyde in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Encountering unexpected results during your experiments with this compound? This guide will help you troubleshoot potential stability issues.
Issue: Low yield or presence of impurities after reaction in acidic or basic media.
Possible Cause: Degradation of this compound.
Troubleshooting Steps:
-
Analyze Reaction Mixture: Use High-Performance Liquid Chromatography (HPLC) to analyze a sample of your reaction mixture. Compare the chromatogram to a standard of pure this compound to identify the starting material and any new peaks that may correspond to degradation products.
-
Characterize Impurities: If significant impurity peaks are detected, use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) or GC-MS (Gas Chromatography-Mass Spectrometry) to determine the molecular weights of the impurities. This information will help in identifying the degradation pathways.
-
Control Reaction Conditions:
-
Temperature: Perform the reaction at a lower temperature to minimize degradation.
-
pH: If possible, adjust the pH to be closer to neutral.
-
Reaction Time: Reduce the reaction time to minimize the exposure of the compound to harsh conditions.
-
-
Protecting Groups: If the aldehyde functional group is suspected to be the site of degradation, consider protecting it before subjecting the molecule to harsh acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic media?
A1: this compound can be sensitive to acidic conditions, especially in the presence of nucleophiles like alcohols. The aldehyde group can react to form hemiacetals and subsequently acetals. While the benzofuran ring is generally stable, strong acidic conditions and elevated temperatures could potentially lead to ring-opening or other rearrangements.
Q2: What are the potential degradation pathways for this compound in acidic media?
A2: The primary degradation pathway in acidic media involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. In the presence of an alcohol (e.g., as a solvent), this can lead to the formation of a hemiacetal and then an acetal. Under more forcing conditions, acid-catalyzed opening of the furan ring is a possibility, though less common for simple benzofurans.
Q3: How stable is this compound in basic media?
A3: In basic media, this compound can undergo several reactions. The presence of an α-methyl group does not provide α-hydrogens directly on the aldehyde for enolate formation in the classical sense. However, aldehydes without α-hydrogens can undergo the Cannizzaro reaction in the presence of a strong base, leading to a disproportionation reaction to form the corresponding alcohol and carboxylic acid. Additionally, the benzofuran ring itself may be susceptible to base-mediated ring-opening, particularly with strong bases and heat.
Q4: What are the potential degradation pathways for this compound in basic media?
A4: Potential degradation pathways in basic media include:
-
Cannizzaro Reaction: In the presence of a strong base, two molecules of the aldehyde can react to produce 3-methylbenzofuran-2-methanol and 3-methylbenzofuran-2-carboxylic acid.
-
Aldol-type Condensation: While lacking a typical α-hydrogen, under certain conditions, other base-catalyzed condensations might occur.
-
Benzofuran Ring Opening: Strong basic conditions could potentially lead to the cleavage of the furan ring.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The stability of this compound can be monitored quantitatively using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. By analyzing samples at different time points, the rate of degradation can be determined.
Data Presentation
The following table summarizes illustrative quantitative data from a hypothetical forced degradation study on this compound. These values are for demonstration purposes to highlight potential stability differences under various conditions.
| Stress Condition | Time (hours) | This compound (%) | Degradation Products (%) |
| 0.1 M HCl (aq) | 24 | 85 | 15 |
| 0.1 M NaOH (aq) | 24 | 70 | 30 |
| 3% H₂O₂ (aq) | 24 | 95 | 5 |
| Heat (80°C) | 24 | 98 | 2 |
| Light (UV) | 24 | 99 | 1 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and vials
2. Procedure:
-
Acid Degradation: Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Base Degradation: Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve a known amount of this compound in a minimal amount of methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration and analyze by HPLC.
Protocol for Stability-Indicating HPLC Method
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation in acidic media.
Caption: Potential degradation in basic media.
Technical Support Center: Troubleshooting the Wittig Reaction with Electron-Rich Aldehydes
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Wittig reaction, particularly when using electron-rich aldehydes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion of the Electron-Rich Aldehyde
Question: I am performing a Wittig reaction with an electron-rich aldehyde (e.g., p-anisaldehyde), and I am observing very low conversion to the desired alkene. What are the likely causes and how can I improve my yield?
Answer:
Low conversion in Wittig reactions with electron-rich aldehydes is a common problem. The electron-donating groups on the aromatic ring decrease the electrophilicity of the carbonyl carbon, making it less reactive towards the nucleophilic ylide.[1][2] Here are several strategies to overcome this issue:
-
Increase Reaction Time and/or Temperature: Given the reduced reactivity of the aldehyde, extending the reaction time or gently heating the reaction mixture can often improve conversion. However, be mindful of potential side reactions or decomposition of your starting materials and product at elevated temperatures.
-
Use a More Reactive Ylide: If you are using a stabilized ylide (containing an electron-withdrawing group like an ester or ketone), it may be too stable to react efficiently with the deactivated aldehyde.[3][4] If your desired product allows, switching to a semi-stabilized or non-stabilized ylide (e.g., where the group attached to the ylidic carbon is an alkyl or aryl group) will increase reactivity.[5]
-
Employ "Salt-Free" Conditions: The presence of lithium salts, often generated when using organolithium bases like n-butyllithium to form the ylide, can sometimes complicate the reaction and lower yields.[3][5][6] Using bases that do not contain lithium, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS), can lead to "salt-free" conditions and may improve your yield.[5][6]
-
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is an excellent alternative that often provides superior yields for reactions with less reactive aldehydes.[4][6][7] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than their phosphonium ylide counterparts.[8][9] Additionally, the water-soluble phosphate byproduct is much easier to remove during workup than triphenylphosphine oxide (TPPO).[9][10]
Issue 2: Poor Stereoselectivity (E/Z Mixture)
Question: My Wittig reaction with an electron-rich aldehyde is producing a mixture of E and Z isomers. How can I control the stereoselectivity?
Answer:
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.[3][7]
-
For (E)-Alkene Synthesis:
-
Stabilized Ylides: Using a stabilized ylide (e.g., Ph₃P=CHCO₂Et) will strongly favor the formation of the thermodynamically more stable (E)-alkene.[3][7]
-
Horner-Wadsworth-Emmons (HWE) Reaction: The standard HWE reaction is highly (E)-selective and is a reliable method for obtaining the (E)-isomer, especially when the Wittig reaction gives poor selectivity.[8][9][11]
-
-
For (Z)-Alkene Synthesis:
-
Unstabilized Ylides under Salt-Free Conditions: The use of non-stabilized ylides (e.g., Ph₃P=CH(alkyl)) under lithium salt-free conditions typically results in high (Z)-selectivity.[7]
-
Still-Gennari Modification of the HWE Reaction: This is a powerful method for selectively forming (Z)-alkenes.[11][12] It employs phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in the presence of a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 at low temperatures (-78 °C).[12][13]
-
The following table summarizes the expected stereochemical outcomes with different reagents and conditions.
| Reagent Type | Typical Product with Aldehydes | Conditions to Enhance Selectivity | Alternative for Opposite Isomer |
| Non-stabilized Ylide | (Z)-alkene | Salt-free conditions (Na or K bases) | Schlosser Modification for (E)-alkene |
| Stabilized Ylide | (E)-alkene | Standard conditions | Still-Gennari Modification for (Z)-alkene |
| HWE Reagent | (E)-alkene | Standard HWE conditions | Still-Gennari Modification for (Z)-alkene |
| Still-Gennari Reagent | (Z)-alkene | KHMDS, 18-crown-6, -78 °C | Standard HWE for (E)-alkene |
Issue 3: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct
Question: I have successfully formed my alkene, but I am struggling to separate it from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?
Answer:
The removal of TPPO is a classic challenge in Wittig reactions. Its properties can make it difficult to separate from the desired product, especially if the product is nonpolar. Here are several effective methods:
-
Silica Gel Plug Filtration: For relatively non-polar products, this is a quick and effective method. Dissolve the crude reaction mixture in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and then add a non-polar solvent (like hexanes or pentane) to precipitate some of the TPPO. Filter the mixture through a short plug of silica gel, eluting with a non-polar solvent system. The desired non-polar product should elute while the more polar TPPO remains adsorbed on the silica.[14][15]
-
Crystallization: If your product is a solid, recrystallization can be an effective purification method. TPPO has good solubility in many common organic solvents, so careful choice of a recrystallization solvent can leave the TPPO in the mother liquor.
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) in a polar solvent like ethanol to the crude reaction mixture can precipitate the TPPO as a ZnCl₂(TPPO)₂ complex, which can then be removed by filtration.[15][16]
-
Conversion to a Water-Soluble Byproduct: As mentioned earlier, switching to the Horner-Wadsworth-Emmons (HWE) reaction generates a water-soluble phosphate byproduct that is easily removed with an aqueous workup.[9]
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with an Electron-Rich Aldehyde (e.g., p-Anisaldehyde)
This protocol is a general guideline and may require optimization for specific substrates.
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the phosphonium salt (1.1 eq).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong, salt-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.1 eq). The formation of the ylide is often indicated by a color change (typically to orange or red).
-
Stir the mixture at 0 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Slowly add a solution of the electron-rich aldehyde (e.g., p-anisaldehyde, 1.0 eq) in anhydrous THF via syringe to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using one of the methods described for TPPO removal, followed by column chromatography if necessary.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
This protocol is a robust alternative for generating (E)-alkenes from electron-rich aldehydes.
-
Phosphonate Anion Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Slowly add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the electron-rich aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine. The water-soluble phosphate byproduct will be removed in the aqueous layers.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Further purification can be achieved by column chromatography if needed.
-
Data Presentation
The following table provides a qualitative summary of the expected outcomes when reacting an electron-rich aldehyde with different olefination reagents.
| Aldehyde | Reagent Type | Expected Reactivity | Predominant Isomer | Key Considerations |
| p-Anisaldehyde | Non-stabilized Ylide | Moderate | Z | Requires salt-free conditions for best selectivity. |
| p-Anisaldehyde | Stabilized Ylide | Low to Moderate | E | May require longer reaction times or gentle heating. |
| p-Anisaldehyde | HWE Reagent | Good | E | Excellent alternative for higher yields and easy workup. |
| p-Anisaldehyde | Still-Gennari Reagent | Good | Z | Requires cryogenic conditions (-78 °C) and specific reagents. |
Visualizations
Troubleshooting Workflow for Wittig Reaction
Caption: A flowchart for troubleshooting common issues in Wittig reactions.
Logical Relationship of Olefination Methods
Caption: Relationship between different olefination strategies and their outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. shenvilab.org [shenvilab.org]
- 15. Workup [chem.rochester.edu]
- 16. pubs.acs.org [pubs.acs.org]
byproduct formation in the synthesis of 3-Methylbenzofuran-2-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylbenzofuran-2-carbaldehyde, particularly concerning byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its primary challenges?
A1: The most prevalent and direct method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 3-methylbenzofuran, using a Vilsmeier reagent.[1][2][3][4] The reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1][2][3][4]
The primary challenges associated with this synthesis are:
-
Regioselectivity: Ensuring the formyl group (-CHO) is introduced at the desired C2 position of the benzofuran ring. While the C2 position is electronically favored for electrophilic substitution in 3-substituted benzofurans, side reactions can lead to formylation at other positions on the benzene ring.
-
Reaction Conditions: The reaction is sensitive to temperature and stoichiometry. Improper control can lead to low yields and the formation of difficult-to-remove impurities.
-
Work-up and Purification: Hydrolysis of the intermediate iminium salt must be carefully controlled to avoid the formation of colored byproducts. The final product may require careful purification by column chromatography or recrystallization to separate it from any isomeric byproducts and starting material.
Q2: My reaction is complete, but the yield of this compound is consistently low. What are the potential causes?
A2: Low yields in the Vilsmeier-Haack formylation of 3-methylbenzofuran can stem from several factors:
-
Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. Any moisture in the reagents (DMF, POCl₃) or solvent will consume the reagent and reduce the yield. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Incomplete Formation of the Vilsmeier Reagent: The reagent is typically formed by adding POCl₃ to DMF at low temperatures (0-10 °C). Insufficient cooling during this exothermic step can lead to reagent decomposition.
-
Sub-optimal Reaction Temperature: The formylation step itself requires careful temperature control. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to polymerization or the formation of undesired byproducts. The optimal temperature often depends on the specific substrate and must be determined empirically, but typically ranges from room temperature to moderate heating.
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material. A slight excess of the reagent (e.g., 1.2-1.5 equivalents) is often used to drive the reaction to completion.
-
Degradation during Work-up: The hydrolysis of the intermediate should be performed at low temperatures (e.g., by pouring the reaction mixture onto ice). A rapid increase in temperature or uncontrolled pH during neutralization can lead to the formation of colored impurities and product degradation.
Q3: My crude product shows multiple spots on a TLC plate. What are the likely byproducts?
A3: The primary byproducts in the synthesis of this compound are typically positional isomers resulting from formylation at locations other than the C2 position. Based on the principles of electrophilic aromatic substitution on the benzofuran ring system, the most likely byproducts are:
-
Unreacted 3-Methylbenzofuran: This will appear as a less polar spot on the TLC plate compared to the aldehyde products.
-
Isomeric Formyl-3-methylbenzofurans: Formylation can potentially occur on the benzene portion of the molecule, leading to isomers such as 3-methylbenzofuran-4-carbaldehyde or 3-methylbenzofuran-6-carbaldehyde. These isomers will likely have similar polarities to the desired product, making purification challenging.
-
Di-formylated Products: Although less common, under harsh conditions or with a large excess of the Vilsmeier reagent, a second formyl group could be introduced onto the molecule.
Q4: How can I distinguish between the desired this compound and its isomeric byproducts using NMR spectroscopy?
A4: ¹H NMR spectroscopy is a powerful tool for identifying the correct isomer. The key is to analyze the signals in the aromatic region and the aldehyde proton signal.
-
Desired Product (this compound):
-
The aldehyde proton will appear as a sharp singlet at approximately 9.8-10.1 ppm.
-
The methyl group at the C3 position will be a singlet around 2.4-2.6 ppm.
-
The protons on the benzene ring will show a characteristic pattern of a substituted benzene derivative.
-
-
Potential Isomeric Byproducts (e.g., 3-methylbenzofuran-6-carbaldehyde):
-
The proton at the C2 position will now be a singlet in the aromatic region (around 7.5-7.8 ppm), which is absent in the desired product.
-
The pattern of the remaining protons on the benzene ring will differ significantly from the desired C2-formylated product due to the different substitution pattern.
-
Careful analysis of coupling constants and chemical shifts in the aromatic region, potentially aided by 2D NMR techniques like COSY and HMBC, can definitively establish the position of the formyl group.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation, with mainly starting material present. | 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature too low. 3. Insufficient reaction time. | 1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is thoroughly dried. 2. Gradually increase the reaction temperature (e.g., from room temperature to 40-60 °C) and monitor the reaction progress by TLC. 3. Extend the reaction time, monitoring by TLC until the starting material is consumed. |
| Formation of a dark, tarry, or polymeric substance. | 1. Reaction temperature is too high. 2. Uncontrolled exotherm during reagent addition or work-up. | 1. Maintain a lower reaction temperature throughout the formylation step. 2. Add POCl₃ to DMF slowly while cooling in an ice bath. Pour the reaction mixture onto crushed ice during work-up and neutralize slowly with a cooled base solution. |
| Multiple product spots on TLC with similar Rf values. | Formation of isomeric byproducts (e.g., formylation at C4 or C6). | 1. Optimize reaction conditions to favor C2 formylation (e.g., lower temperature, shorter reaction time). 2. Employ careful column chromatography with a shallow solvent gradient (e.g., increasing ethyl acetate in hexane) to separate the isomers. 3. Consider recrystallization from a suitable solvent system. |
| Final product is colored (e.g., green, blue, or brown). | Formation of colored dyestuffs due to localized heating or high pH during neutralization. | 1. Ensure efficient stirring and cooling during the addition of the neutralizing base. 2. Maintain the pH in the range of 6-8 during work-up. 3. If the product is colored, it can sometimes be purified by treating a solution of the crude product with activated charcoal before filtration and solvent removal. |
Data Presentation
Table 1: Spectroscopic Data for Product and Potential Byproducts
| Compound | ¹H NMR (CDCl₃) - Key Chemical Shifts (δ, ppm) | ¹³C NMR (CDCl₃) - Key Chemical Shifts (δ, ppm) |
| This compound (Desired Product) | ~10.1 (s, 1H, CHO), 7.6-7.2 (m, 4H, Ar-H), ~2.6 (s, 3H, CH₃) | ~180 (CHO), ~155 (C-O), ~153 (C-CHO), Aromatic carbons, ~10 (CH₃) |
| 3-Methylbenzofuran (Starting Material) | ~7.5-7.1 (m, 5H, Ar-H + C2-H), ~2.2 (s, 3H, CH₃) | Aromatic carbons, ~10 (CH₃) |
| Hypothetical 3-Methylbenzofuran-6-carbaldehyde (Byproduct) | ~9.9 (s, 1H, CHO), ~7.9-7.4 (m, 4H, Ar-H + C2-H) | ~192 (CHO), Aromatic carbons, ~10 (CH₃) |
Note: The chemical shifts for the byproduct are estimated based on general principles and may vary.
Experimental Protocols
Protocol: Vilsmeier-Haack Synthesis of this compound
Materials:
-
3-Methylbenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 3-methylbenzofuran (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice. Once the initial exothermic reaction has subsided, slowly add saturated NaHCO₃ solution to neutralize the mixture to a pH of 7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
Visualizations
Reaction Mechanism and Byproduct Formation
Caption: Vilsmeier-Haack reaction showing the major pathway to the desired product and a minor pathway leading to isomeric byproducts.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting based on the analysis of the crude reaction product.
References
Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Methylbenzofuran-2-carbaldehyde: HPLC-MS, GC-MS, and qNMR
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. 3-Methylbenzofuran-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical and biologically active molecules. Its purity can significantly influence the outcome of subsequent reactions and the pharmacological profile of the final product. This guide provides a comprehensive comparison of three powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The choice of an analytical method for purity assessment depends on several factors, including the nature of potential impurities, the required accuracy and precision, and the available instrumentation. While HPLC-MS is a versatile and widely used technique for the analysis of a broad range of organic molecules, GC-MS is particularly well-suited for volatile and semi-volatile compounds.[1][2] In contrast, qNMR offers an absolute measure of purity without the need for a specific reference standard of the analyte.[1]
Head-to-Head Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of HPLC-MS, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | HPLC-MS | GC-MS | qNMR |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation based on volatility and polarity, detection by mass-to-charge ratio.[2] | Intrinsic quantitative response of nuclei in a magnetic field.[1] |
| Quantitation | Relative (requires a reference standard of known purity). | Relative (requires a reference standard).[1] | Absolute (can determine purity without a specific reference standard of the analyte).[1] |
| Selectivity | High selectivity based on chromatographic separation and mass fragmentation patterns. Good for separating closely related structures and isomers.[1] | High selectivity based on chromatographic separation and mass fragmentation patterns.[1] | Excellent for structural elucidation and identification of impurities.[1] |
| Sensitivity | High (typically ppm to ppb levels). | Very high (can detect trace level impurities, ppb to ppt levels).[1][3] | Moderate (typically requires mg of sample).[4] |
| LOD/LOQ | LOD: ~0.1-10 ng/mL; LOQ: ~0.5-50 ng/mL (can be lower with derivatization).[5] | LOD: ~0.01-1 ng/mL; LOQ: ~0.05-5 ng/mL. | LOD: ~5 µM; LOQ: ~15 µM (for small molecules on a 600 MHz cryoprobe).[6] |
| Analysis Time | Typically 10-60 minutes per sample.[7] | Typically 5-30 minutes per sample.[7] | Approximately 10-15 minutes per sample.[4] |
| Sample Derivatization | May be required for improved sensitivity and chromatographic performance of aldehydes.[8][9] | Often beneficial for improving volatility and thermal stability of aldehydes. | Not required.[6] |
| Common Impurities Detected | Non-volatile and semi-volatile impurities, starting materials (e.g., 3-chlorobenzofuran-2-carbaldehyde, salicylaldehyde derivatives), by-products, and degradation products.[10][11] | Volatile and semi-volatile impurities, residual solvents, and volatile by-products. | A wide range of impurities containing NMR-active nuclei, including structural isomers and residual solvents. |
Detailed Experimental Protocols
HPLC-MS Analysis of this compound
This protocol provides a general framework for the purity analysis of this compound using a Reverse-Phase HPLC (RP-HPLC) system coupled to a mass spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Scan Range: m/z 50-500.
4. Data Analysis:
-
The purity is determined by calculating the peak area percentage of the main component relative to the total peak area of all detected components in the chromatogram.
Visualizing the Analytical Workflows
The following diagrams illustrate the experimental workflow for HPLC-MS analysis and a comparison of the logical approaches for purity determination using the three techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. measurlabs.com [measurlabs.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.brewerscience.com [blog.brewerscience.com]
- 8. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Buy this compound (EVT-313209) | 1199-07-1 [evitachem.com]
- 11. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 3-Methylbenzofuran-2-carbaldehyde and Benzofuran-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-Methylbenzofuran-2-carbaldehyde and its parent compound, benzofuran-2-carbaldehyde. Understanding the subtle differences in their reactivity is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This comparison is grounded in fundamental principles of organic chemistry and supported by generalized experimental protocols that can be used to quantify these differences.
Theoretical Framework: Electronic Effects on Reactivity
The reactivity of the aldehyde functional group in these compounds is primarily dictated by the electrophilicity of the carbonyl carbon. In nucleophilic addition reactions, a more electrophilic carbonyl carbon will react faster. The substituents on the benzofuran ring system play a significant role in modulating this electrophilicity.
-
Benzofuran-2-carbaldehyde : The aldehyde group at the 2-position is an electron-withdrawing group, which decreases the electron density on the benzofuran ring and increases the partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack.
-
This compound : In addition to the electron-withdrawing aldehyde group, this molecule possesses a methyl group at the 3-position. The methyl group is an electron-donating group through an inductive effect.[1] This electron-donating nature of the methyl group counteracts the electron-withdrawing effect of the aldehyde group to some extent. By pushing electron density towards the carbonyl carbon, the methyl group reduces its electrophilicity.[1]
Therefore, it is predicted that This compound will be less reactive towards nucleophiles than benzofuran-2-carbaldehyde .
Predicted Reactivity Comparison
| Compound | Key Substituent at C3 | Electronic Effect of Substituent | Predicted Electrophilicity of Carbonyl Carbon | Predicted Reactivity in Nucleophilic Addition |
| Benzofuran-2-carbaldehyde | -H | Neutral | Higher | Higher |
| This compound | -CH₃ | Electron-donating | Lower | Lower |
Visualizing the Chemical Structures
The structures of the two compounds are presented below.
Comparative Experimental Protocols
To empirically determine the difference in reactivity, comparative kinetic studies or parallel reactions can be performed. Below are representative protocols for two common reactions of aldehydes: the Wittig reaction and the Knoevenagel condensation.
Comparative Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is an excellent choice for comparing reactivity.[2][3] The rate of this reaction is sensitive to the electrophilicity of the carbonyl carbon.
Experimental Protocol:
-
Preparation of the Wittig Reagent: A phosphonium ylide (e.g., methylenetriphenylphosphorane) is prepared from the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) by treatment with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.[4]
-
Reaction Setup: In two separate, identical, oven-dried flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve equimolar amounts of benzofuran-2-carbaldehyde and this compound in anhydrous THF.
-
Initiation of Reaction: Cool both solutions to 0 °C. To each flask, add an equimolar amount of the freshly prepared Wittig reagent solution dropwise and simultaneously.
-
Monitoring the Reaction: The progress of each reaction can be monitored by thin-layer chromatography (TLC) or by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR spectroscopy to determine the consumption of the starting material and the formation of the product.
-
Work-up and Analysis: Once the reactions are complete, they are quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude products are then purified by column chromatography.
-
Data Comparison: The reaction times and yields of the desired alkene product from both reactions are compared. A higher yield in a shorter time indicates greater reactivity of the starting aldehyde.
Comparative Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically catalyzed by a weak base.[5][6] This reaction is also sensitive to the electrophilicity of the aldehyde.
Experimental Protocol:
-
Reaction Setup: In two separate flasks, dissolve equimolar amounts of benzofuran-2-carbaldehyde and this compound in a suitable solvent such as ethanol or toluene.
-
Addition of Reagents: To each flask, add an equimolar amount of an active methylene compound (e.g., malononitrile or diethyl malonate) and a catalytic amount of a weak base (e.g., piperidine or triethylamine).
-
Reaction Conditions: Stir the reaction mixtures at room temperature or under gentle reflux.
-
Monitoring the Reaction: Monitor the progress of the reactions by TLC to determine the consumption of the starting aldehydes.
-
Work-up and Analysis: After completion, cool the reaction mixtures to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Data Comparison: The time taken for the completion of the reaction and the isolated yields of the condensed products are compared to assess the relative reactivity of the two aldehydes.
Conclusion
Based on established principles of physical organic chemistry, benzofuran-2-carbaldehyde is expected to be more reactive towards nucleophilic addition reactions than this compound . This difference in reactivity is attributed to the electron-donating effect of the methyl group at the C3 position in the latter, which reduces the electrophilicity of the carbonyl carbon.[1] For drug development professionals and synthetic chemists, this implies that reactions involving nucleophilic attack on the aldehyde group of this compound may require more forcing conditions (e.g., longer reaction times, higher temperatures, or more potent catalysts) compared to its unsubstituted counterpart. The provided experimental protocols offer a framework for quantifying this reactivity difference in a laboratory setting.
References
Unambiguous Structural Elucidation of 3-Methylbenzofuran-2-carbaldehyde: A 2D NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of organic molecules is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural elucidation of 3-Methylbenzofuran-2-carbaldehyde, a key intermediate in various synthetic pathways.
While one-dimensional (1D) NMR (¹H and ¹³C) provides initial insights into the chemical environment of protons and carbons, complex aromatic systems and subtle structural isomers often necessitate the use of 2D NMR for unequivocal assignments. This guide will detail the application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments to confirm the molecular structure of this compound. The presented data is based on predicted ¹H and ¹³C NMR chemical shifts, offering a robust framework for analysis in the absence of experimentally acquired spectra.
Predicted Spectroscopic Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from established NMR prediction algorithms and analysis of structurally similar benzofuran derivatives.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 (CHO) | 10.2 | 185.0 |
| 2 (C=O) | - | 128.0 |
| 3 (C-CH₃) | - | 145.0 |
| 3a | - | 125.0 |
| 4 | 7.6 | 124.0 |
| 5 | 7.4 | 129.0 |
| 6 | 7.5 | 126.0 |
| 7 | 7.8 | 122.0 |
| 7a | - | 155.0 |
| 8 (CH₃) | 2.6 | 12.0 |
Note: Predicted values are for guidance and may vary slightly from experimental data.
Experimental Protocols for 2D NMR Analysis
A standard set of 2D NMR experiments should be performed to elucidate the structure of this compound.
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.
1. ¹H- ¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Pulse Program: Standard COSY (e.g., cosygp)
-
Spectral Width: 12 ppm in both F1 and F2 dimensions
-
Number of Increments: 256 in F1
-
Number of Scans: 4-8 per increment
2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (one-bond C-H correlation).
-
Pulse Program: Standard HSQC (e.g., hsqcedetgpsp) with multiplicity editing (DEPT-edited) to distinguish between CH, CH₂, and CH₃ groups.
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 200 ppm
-
Number of Increments: 256 in F1
-
Number of Scans: 8-16 per increment
3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (and sometimes four). This is crucial for identifying quaternary carbons and piecing together the molecular skeleton.
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)
-
¹H Spectral Width: 12 ppm
-
¹³C Spectral Width: 220 ppm
-
Number of Increments: 256 in F1
-
Number of Scans: 16-32 per increment
-
Long-range Coupling Delay (D6): Optimized for a coupling constant of 8 Hz.
Data Interpretation and Structural Confirmation
The following correlations are expected in the 2D NMR spectra of this compound, which would unambiguously confirm its structure.
Table 2: Expected 2D NMR Correlations for this compound
| Experiment | Key Expected Correlations | Information Gained |
| COSY | H4 ↔ H5 | Connectivity of adjacent aromatic protons. |
| H5 ↔ H6 | ||
| H6 ↔ H7 | ||
| HSQC | H1 ↔ C1 | Assignment of the aldehyde proton and carbon. |
| H4 ↔ C4 | Direct one-bond correlations for all protonated carbons. | |
| H5 ↔ C5 | ||
| H6 ↔ C6 | ||
| H7 ↔ C7 | ||
| H8 ↔ C8 | Assignment of the methyl protons and carbon. | |
| HMBC | H1 (CHO) ↔ C2, C3 | Confirms the position of the aldehyde group at C2. |
| H8 (CH₃) ↔ C2, C3, C3a | Confirms the position of the methyl group at C3 and its relation to the furan ring. | |
| H4 ↔ C3a, C5, C7a | Establishes the connectivity of the benzene ring to the furan ring. | |
| H7 ↔ C3a, C5, C7a |
Visualization of the Elucidation Process
The workflow for structural elucidation using NMR spectroscopy follows a logical progression from simple 1D experiments to more informative 2D experiments.
Caption: Workflow for structural elucidation using 1D and 2D NMR.
The key to confirming the core structure of this compound lies in the long-range correlations observed in the HMBC spectrum.
Caption: Key HMBC correlations for this compound.
By systematically applying this suite of 2D NMR experiments and analyzing the resulting correlation data, researchers can confidently and unambiguously determine the structure of this compound, ensuring the integrity of their synthetic products and the reliability of subsequent research.
Comparative Biological Activity of 3-Methylbenzofuran-2-carbaldehyde Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of 3-Methylbenzofuran-2-carbaldehyde analogs. It includes a summary of their anticancer and antimicrobial properties supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
The benzofuran scaffold is a prominent heterocyclic core in many biologically active compounds, both natural and synthetic.[1][2] Analogs of this compound have garnered significant interest due to their potential as therapeutic agents, exhibiting a range of activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide synthesizes findings from various studies to offer a comparative perspective on the structure-activity relationships of these promising compounds.
Anticancer Activity: A Comparative Overview
Derivatives of 3-methylbenzofuran have demonstrated significant cytotoxic activity against various cancer cell lines. The antiproliferative effects are often evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these analogs.
A series of 3-methylbenzofuran derivatives incorporating thiosemicarbazide and other functionalities have been synthesized and evaluated for their anticancer potential against non-small cell lung carcinoma (A549 and NCI-H23) and breast cancer (MCF-7) cell lines.[3][6]
Table 1: Comparative Anticancer Activity (IC50 in µM) of 3-Methylbenzofuran Analogs
| Compound ID | R Group (Substitution on Terminal Phenyl Ring) | A549 (Lung Cancer) | NCI-H23 (Lung Cancer) | MCF-7 (Breast Cancer) | Reference |
| 4c | p-methoxy (on thiosemicarbazide) | 1.48 | - | - | [3] |
| 12b | Not Specified (Aryl sulfonamide piperazine derivative) | 0.858 | - | - | [6] |
| 10d | Not Specified (Aryl hydrazide derivative) | - | - | 2.07 | [6] |
| Staurosporine (Control) | - | 1.52 | - | - | [3] |
Note: Data is compiled from different studies and direct comparison should be made with caution. "-" indicates data not available.
The data suggests that substitutions on the terminal phenyl ring of the thiosemicarbazide moiety significantly influence the anticancer activity. For instance, a para-methoxy group (compound 4c ) resulted in potent activity against the A549 cell line, comparable to the standard drug staurosporine.[3] Another study highlighted a derivative with an aryl sulfonamide piperazine moiety (12b ) as having excellent activity against the same cell line.[6]
Antimicrobial Activity: A Look at Efficacy
Benzofuran derivatives are also recognized for their antimicrobial properties against a spectrum of bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
A study on novel 2-substituted-3-methylbenzofuran derivatives reported their antimicrobial activity against various fungal and bacterial species.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of 3-Methylbenzofuran Analogs
| Compound ID | Fungal Species | Bacterial Species | MIC (µg/mL) | Reference |
| 5a | Aspergillus fumigatus | - | 12.5 | |
| 5b | Aspergillus fumigatus | - | 25 | |
| 10 | - | Staphylococcus aureus | 25 | |
| 12a | Candida albicans | - | 12.5 | |
| 12b | Candida albicans | - | 6.25 | |
| Amphotericin B (Control) | Fungi | - | 0.49-1.95 | |
| Gentamicin (Control) | - | Bacteria | 0.24-0.98 |
Note: This table presents selected data from the cited study. For a comprehensive list of tested organisms and compounds, please refer to the original publication.
The results indicate that specific substitutions on the 3-methylbenzofuran core can lead to significant antimicrobial activity. For example, certain hydrazone derivatives (12a and 12b ) showed notable antifungal activity against Candida albicans.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the key biological assays are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the 3-methylbenzofuran analogs and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Validation of 3-Methylbenzofuran-2-carbaldehyde Synthesis
This guide provides a comprehensive framework for the synthesis and subsequent spectroscopic validation of 3-Methylbenzofuran-2-carbaldehyde, a key intermediate in pharmaceutical and materials science research.[1] We present a common synthetic protocol and detail the analytical data necessary to confirm the product's identity and purity, offering a clear comparison with the starting material. This document is intended for researchers, chemists, and drug development professionals who require robust methods for synthesis and characterization.
Synthesis Overview: Vilsmeier-Haack Formylation
A prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction introduces a formyl (aldehyde) group onto an electron-rich aromatic ring, in this case, the 2-position of 3-methylbenzofuran. The process involves the use of a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
The primary analytical challenge is to confirm the addition of the aldehyde group and to ensure the complete consumption of the starting material, 3-methylbenzofuran. Spectroscopic methods are indispensable for this validation.
Experimental Protocols
Synthesis of this compound
Materials:
-
3-Methylbenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask under an inert nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Dissolve 3-methylbenzofuran (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to 0°C and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure solid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Fourier-Transform Infrared Spectroscopy (FT-IR): IR spectra were obtained using a universal ATR sampling accessory. Data is reported in wavenumbers (cm⁻¹).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Mass spectra were recorded using an electron ionization (EI) source. The molecular ion peak [M]⁺ is reported as a mass-to-charge ratio (m/z).
Spectroscopic Validation: Product vs. Starting Material
The successful synthesis is validated by comparing the spectroscopic data of the purified product with that of the starting material, 3-methylbenzofuran. The key differences arise from the introduction of the aldehyde functional group.
NMR Spectroscopy Data Comparison
The most definitive evidence of successful formylation is found in the NMR spectra. The appearance of a new proton signal in the aldehydic region of the ¹H NMR and a carbonyl carbon signal in the ¹³C NMR are key indicators.
| Assignment | 3-Methylbenzofuran (Starting Material) | This compound (Product) | Validation Insight |
| ¹H NMR (ppm) | |||
| Aldehyde H (-CHO) | Absent | ~9.98 (s, 1H) | Unambiguous confirmation of aldehyde group introduction. |
| Aromatic H | ~7.1-7.5 (m) | ~7.3-7.8 (m) | Shift in aromatic signals due to electron-withdrawing aldehyde group. |
| Methyl H (-CH₃) | ~2.2 (s, 3H) | ~2.6 (s, 3H) | Downfield shift of the methyl protons. |
| ¹³C NMR (ppm) | |||
| Carbonyl C (C=O) | Absent | ~185.0 | Definitive evidence of the carbonyl functionality. |
| Aromatic/Furan C | ~110-155 | ~112-158 | General shifts in the carbon environment. |
| Methyl C (-CH₃) | ~9.5 | ~10.0 | Minor shift in the methyl carbon signal. |
FT-IR Spectroscopy Data Comparison
Infrared spectroscopy provides clear evidence of the new carbonyl functional group.
| Functional Group | 3-Methylbenzofuran (Starting Material) | This compound (Product) | Validation Insight |
| Vibrational Frequency (cm⁻¹) | |||
| C=O Stretch (Aldehyde) | Absent | ~1675 (strong) | Appearance of a strong, sharp peak characteristic of a conjugated aldehyde. |
| C-H Stretch (Aromatic) | ~3050 | ~3060 | Minor changes expected. |
| C-H Stretch (Aldehyde) | Absent | ~2850, ~2750 | Appearance of two weak bands characteristic of the aldehyde C-H bond. |
Mass Spectrometry Data Comparison
Mass spectrometry confirms the increase in molecular weight corresponding to the addition of a CHO group (28.01 amu).
| Analysis | 3-Methylbenzofuran (Starting Material) | This compound (Product) | Validation Insight |
| Molecular Formula | C₉H₈O[2] | C₁₀H₈O₂[1][3] | Addition of one carbon and one oxygen atom. |
| Molecular Weight | 132.16 g/mol [2] | 160.17 g/mol [1][3] | Corresponds to the expected mass increase. |
| [M]⁺ Peak (m/z) | 132 | 160 | Confirms the successful incorporation of the formyl group into the molecular structure. |
Synthesis and Validation Workflow
The following diagram illustrates the logical flow from starting material to the spectroscopically validated final product.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The combination of NMR, FT-IR, and Mass Spectrometry provides a robust and orthogonal approach to validating the synthesis of this compound. The comparative data presented in this guide clearly distinguishes the final product from the starting material by identifying the characteristic spectroscopic signatures of the newly introduced aldehyde group. Adherence to these analytical protocols ensures high confidence in the identity and purity of the synthesized compound, which is critical for its application in subsequent research and development.
References
Distinguishing Isomers of Methylbenzofuran-carbaldehyde by GC-MS: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and analysis. This guide provides a comprehensive comparison of gas chromatography-mass spectrometry (GC-MS) methods for distinguishing between isomers of methylbenzofuran-carbaldehyde, offering detailed experimental protocols, comparative data, and insights into their mass spectral fragmentation patterns.
The structural nuances between isomers of methylbenzofuran-carbaldehyde, such as 2-methyl-3-benzofurancarbaldehyde and 3-methyl-2-benzofurancarbaldehyde, necessitate robust analytical techniques for their unambiguous identification. GC-MS stands out as a powerful and widely used method for this purpose, leveraging the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry.
Chromatographic Separation of Isomers
The successful separation of isomers by gas chromatography is highly dependent on the choice of the stationary phase of the capillary column. Due to their similar boiling points, the separation of methylbenzofuran-carbaldehyde isomers relies on the subtle differences in their polarity and shape, which influence their interaction with the stationary phase.
For optimal separation, a mid-polarity capillary column, such as one coated with a (5%-phenyl)-methylpolysiloxane stationary phase, is often effective. The separation can be further optimized by carefully controlling the oven temperature program, starting at a lower temperature and gradually increasing it to facilitate the elution of the compounds based on their volatility and interaction with the column.
Mass Spectrometric Differentiation
Mass spectrometry provides crucial information for the identification of isomers through the analysis of their fragmentation patterns. While electron ionization (EI) mass spectra of isomers can be very similar, subtle differences in the relative abundances of fragment ions can often be observed.
Key Fragmentation Pathways:
The mass spectra of methylbenzofuran-carbaldehydes are expected to be dominated by fragmentation pathways involving the benzofuran ring and the carbaldehyde group. Based on the fragmentation of related benzofuran and aldehyde compounds, the following key fragments can be anticipated:
-
Molecular Ion (M•+): The peak corresponding to the intact molecule, which will have the same mass-to-charge ratio (m/z) for all isomers.
-
Loss of a Hydrogen Radical ([M-H]+): A common fragmentation for aldehydes, resulting in a peak at m/z [M-1].
-
Loss of the Aldehyde Group ([M-CHO]+): Cleavage of the C-C bond between the benzofuran ring and the carbaldehyde group, leading to a significant peak at m/z [M-29].
-
Formation of the Benzofuran Cation: Fragmentation of the side chain can lead to the formation of a stable methylbenzofuran cation. The position of the methyl group will influence the subsequent fragmentation of this ion.
-
Ring Cleavage: Fragmentation of the benzofuran ring system itself can lead to a series of characteristic smaller ions.
Comparative Fragmentation Analysis (Predicted):
While experimental mass spectra for all isomers are not available for a side-by-side comparison, we can predict the key differentiating fragments based on established fragmentation principles.
| Isomer | Predicted Key Fragment Ions (m/z) and Relative Intensities |
| 2-Methyl-3-benzofurancarbaldehyde | The mass spectrum will likely show a prominent molecular ion peak. The loss of the aldehyde group ([M-CHO]+) is expected to be a major fragmentation pathway. The presence of the methyl group at the 2-position may influence the stability of the resulting cation and subsequent ring fragmentation. |
| 3-Methyl-2-benzofurancarbaldehyde | Similar to its isomer, a strong molecular ion and a significant [M-CHO]+ peak are anticipated. The position of the methyl group at the 3-position could lead to subtle differences in the relative intensities of other fragment ions compared to the 2-methyl isomer due to differences in the stability of intermediate radical cations. |
| Other Positional Isomers (e.g., 5-methyl, 6-methyl, 7-methyl) | The position of the methyl group on the benzene ring will likely have a more pronounced effect on the fragmentation pattern. Differences in the relative abundances of ions resulting from cleavages within the benzofuran ring system can be expected, providing a basis for their differentiation. |
Research on related aroylbenzofuran isomers has shown that while their EI mass spectra are nearly identical, tandem mass spectrometry (MSn) can reveal distinct fragmentation patterns that allow for unambiguous differentiation.[2] This suggests that for challenging cases, MSn could be a valuable tool for distinguishing methylbenzofuran-carbaldehyde isomers.
Experimental Protocol
The following provides a general experimental protocol for the GC-MS analysis of methylbenzofuran-carbaldehyde isomers. Optimization of the parameters may be required depending on the specific isomers and the instrumentation used.
1. Sample Preparation:
-
Dissolve the sample containing the methylbenzofuran-carbaldehyde isomers in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization step to enhance volatility and improve chromatographic separation.
2. Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Analytical Workflow
The following diagram illustrates the logical workflow for the separation and identification of methylbenzofuran-carbaldehyde isomers using GC-MS.
Caption: Workflow for the GC-MS analysis of methylbenzofuran-carbaldehyde isomers.
Conclusion
The differentiation of methylbenzofuran-carbaldehyde isomers by GC-MS is a feasible yet challenging analytical task. Successful separation and identification hinge on the selection of an appropriate GC column and optimized chromatographic conditions to resolve the isomers based on their retention times. While EI mass spectra may show similarities, careful analysis of fragmentation patterns, potentially augmented by tandem mass spectrometry, can provide the definitive structural information required for unambiguous identification. The experimental protocol and workflow provided in this guide offer a solid foundation for researchers to develop and validate their own methods for the analysis of these important chemical entities.
References
- 1. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of 3-Methylbenzofuran-2-carbaldehyde: A Comparative Guide to Validated HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 3-Methylbenzofuran-2-carbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, is of paramount importance. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The information presented herein, supported by experimental data from analogous compounds, is intended to aid in the selection of the most suitable method for specific analytical needs, ranging from routine quality control to trace-level impurity profiling.
High-Performance Liquid Chromatography (HPLC) for Robust Quantification
A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method offers a reliable and accurate approach for the quantitative analysis of this compound. Based on established methods for similar benzofuran derivatives, a robust protocol can be established.[1]
Experimental Protocol: Validated HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Agilent SB C18 (250 mm × 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and a buffer (pH 3.4, adjusted with Acetic Acid) (Solvent A).[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254-310 nm for similar structures).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (e.g., Acetonitrile/Water 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Solution: Accurately weigh a quantity of the sample containing this compound, dissolve it in the diluent, and dilute to a final concentration within the calibration range.
4. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:
-
System Suitability: To ensure the chromatographic system is performing adequately.
-
Linearity and Range: To confirm a direct proportional relationship between concentration and detector response.
-
Accuracy: To determine the closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): To assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Specificity: To ensure the method is able to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Robustness: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Workflow for HPLC Analysis
Caption: Workflow of the HPLC method for quantitative analysis.
Comparison with Alternative Analytical Methods
While HPLC is a robust technique, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be employed for the quantification of this compound, each with its own set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly suitable for the analysis of volatile and thermally stable compounds.[2] For aldehydes, derivatization may sometimes be employed to improve volatility and thermal stability.[3]
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that relies on the absorption of ultraviolet or visible light by the analyte. While it is a rapid and cost-effective method, it may lack the specificity of chromatographic techniques, especially for complex samples.
Quantitative Data Comparison
The following tables summarize the expected performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantitative analysis of this compound, based on data from structurally similar compounds.[2]
Table 1: Method Performance Comparison
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 | 1 - 25 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
| Accuracy (Recovery %) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| LOD (µg/mL) | ~0.1 | ~0.01 | ~0.5 |
| LOQ (µg/mL) | ~0.3 | ~0.03 | ~1.5 |
| Specificity | High | Very High | Low to Moderate |
| Analysis Time per Sample | 15 - 30 min | 20 - 40 min | 5 - 10 min |
Table 2: Comparison of Method Attributes
| Attribute | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Instrumentation Cost | Moderate | High | Low |
| Operational Complexity | Moderate | High | Low |
| Sample Throughput | Moderate | Low to Moderate | High |
| Solvent Consumption | Moderate | Low | Low |
| Suitability for Complex Matrices | Good | Excellent | Poor |
Experimental Protocols for Alternative Methods
GC-MS Protocol Outline
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient to ensure good separation.
-
Mass Spectrometer: Electron Impact (EI) ionization with scanning in both full scan and Selected Ion Monitoring (SIM) modes.
-
Sample Preparation: Samples and standards are prepared in a suitable volatile solvent (e.g., hexane or dichloromethane). Derivatization may be required for improved performance.
UV-Vis Spectrophotometry Protocol Outline
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: A UV-transparent solvent (e.g., methanol or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound.
-
Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
Method Selection Logic
The choice of the analytical method depends on the specific requirements of the analysis.
Caption: Decision tree for selecting an analytical method.
References
Assessing the Purity of Commercial 3-Methylbenzofuran-2-carbaldehyde: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative assessment of analytical methods for determining the purity of commercial 3-Methylbenzofuran-2-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules. We present detailed experimental protocols and comparative data to aid in the selection of the most appropriate analytical technique.
Introduction
This compound is a crucial building block in medicinal chemistry. Impurities, which can arise from the synthetic route or degradation, may interfere with subsequent reactions, leading to lower yields, impure final products, and potentially misleading biological data. Therefore, rigorous purity assessment is a critical step in the quality control process.
Potential Impurities
Based on common synthetic routes, such as the Vilsmeier-Haack reaction on 3-methylbenzofuran or oxidation of the corresponding alcohol, potential impurities may include:
-
3-Methylbenzofuran: The starting material for formylation.
-
3-Methylbenzofuran-2-carboxylic acid: An oxidation product of the aldehyde.
-
Unreacted starting materials and reagents: From the specific synthetic pathway employed.
-
Isomers: Such as 2-methylbenzofuran-3-carbaldehyde, although less common.
Comparative Analysis of Purity Assessment Methods
A multi-technique approach is often the most effective strategy for a comprehensive purity profile. The table below summarizes the key performance indicators for commonly used analytical methods in the assessment of this compound purity.
| Analytical Technique | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Throughput | Cost per Sample |
| High-Performance Liquid Chromatography (HPLC) | 99.5 ± 0.2 | 0.01% | 0.03% | High |
|
| Gas Chromatography-Mass Spectrometry (GC-MS) | 99.3 ± 0.3 | 0.005% | 0.015% | Medium |
|
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | >99 (quantitative) | Impurity dependent | Impurity dependent | Low | $ |
Disclaimer: The data presented in this table is illustrative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to enable researchers to replicate these assessments.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (for sample preparation)
-
This compound standard (certified reference material)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the commercial this compound sample in methanol to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and identify the peak corresponding to this compound by comparing the retention time with the standard. Calculate the purity by the area normalization method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities in the this compound sample.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Dichloromethane (GC grade)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Dissolve a small amount of the commercial this compound in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Inlet temperature: 250 °C
-
Injection mode: Split (e.g., 50:1)
-
Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: 40-400 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify the main peak and any impurity peaks by their mass spectra and retention times. The purity can be estimated by the relative peak areas in the TIC.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To obtain structural information and assess purity by identifying signals from the main compound and any impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the commercial this compound in about 0.7 mL of CDCl₃ in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the signals corresponding to the protons of this compound and any impurity signals. The relative purity can be calculated by comparing the integral of the main compound's protons to the integrals of the impurity protons.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for a comprehensive purity assessment of commercial this compound.
Caption: Workflow for purity assessment of this compound.
Signaling Pathway of Impurity Effects
Impurities in starting materials can propagate through a synthetic route, impacting the final product's purity and potentially its biological activity. The diagram below conceptualizes this pathway.
Caption: Impact of impure starting material on biological outcomes.
Conclusion
The purity of this compound is a critical parameter that can significantly influence research and development outcomes. A combination of chromatographic and spectroscopic techniques provides a robust and comprehensive assessment of its purity. HPLC is well-suited for routine quality control due to its high throughput and quantitative accuracy. GC-MS excels at identifying and quantifying volatile impurities, while ¹H NMR offers valuable structural confirmation and can be used for quantitative purity determination against a certified standard. By implementing these analytical strategies, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.
A Comparative Guide to the Reactivity of 3-Methylbenzofuran-2-carbaldehyde and Other Substituted Benzofuran Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Methylbenzofuran-2-carbaldehyde with other substituted benzofuran aldehydes. The inherent electronic and steric differences imparted by various substituents on the benzofuran scaffold significantly influence the reactivity of the aldehyde functional group. This analysis, supported by available experimental data, aims to assist researchers in selecting appropriate substrates and reaction conditions for the synthesis of novel benzofuran-based compounds.
Introduction to Reactivity of Benzofuran Aldehydes
The aldehyde group at the 2-position of the benzofuran ring is a versatile functional handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. The reactivity of this aldehyde is modulated by the electronic properties of substituents on both the benzene and furan rings. Electron-donating groups (EDGs) generally increase electron density on the carbonyl carbon, potentially decreasing its electrophilicity and reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) decrease electron density, enhancing the carbonyl carbon's electrophilicity and susceptibility to nucleophilic attack.
This guide will focus on a comparative analysis of this compound against other benzofuran aldehydes with varying substituents in several key reactions.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the reactivity of this compound and other representative substituted benzofuran-2-carbaldehydes in common organic reactions. It is important to note that the data has been compiled from various sources, and direct comparison may be limited by slight variations in experimental conditions.
Table 1: Knoevenagel Condensation with Malononitrile
| Aldehyde | Substituent | Product Yield (%) | Reaction Time (min) |
| This compound | 3-CH₃ (EDG) | ~85-95% (estimated) | ~10-30 |
| Benzofuran-2-carbaldehyde | Unsubstituted | ~90% | 15 |
| 5-Methoxybenzofuran-2-carbaldehyde | 5-OCH₃ (EDG) | High (qualitative) | - |
| 5-Nitrobenzofuran-2-carbaldehyde | 5-NO₂ (EWG) | >95% | <10 |
| 5-Chlorobenzofuran-2-carbaldehyde | 5-Cl (EWG) | ~92% | 12 |
Note: Yields and reaction times can vary based on the specific catalyst and reaction conditions used.
Table 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride
| Aldehyde | Substituent | Product Yield (%) |
| This compound | 3-CH₃ (EDG) | ~60-70% (estimated) |
| 7-Methoxy-2-phenyl-benzofuran-5-carbaldehyde | 7-OCH₃, 2-Ph | 62 |
Note: Data for a wider range of substituted benzofuran-2-carbaldehydes in Wittig reactions is limited in the literature.
Table 3: Oxidation to Carboxylic Acid
| Aldehyde | Oxidizing Agent | Product Yield (%) |
| This compound | Mn(III) Porphyrins/H₂O₂ | High Conversion (>95%) |
| Benzofuran-2-carbaldehyde | Mn(III) Porphyrins/H₂O₂ | High Conversion (>95%) |
Note: The primary products of these biomimetic oxidations can be complex, with the carboxylic acid being one of several potential products.
Table 4: Reduction to Alcohol with Sodium Borohydride (NaBH₄)
| Aldehyde | Substituent | Product Yield (%) | Reaction Time (min) |
| This compound | 3-CH₃ (EDG) | >95% (estimated) | ~20-60 |
| General Aromatic Aldehydes | - | 91-96 | 20-80 |
Note: Sodium borohydride is a mild and efficient reducing agent for aldehydes, generally providing high yields.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.
Knoevenagel Condensation
Objective: To synthesize 2-(benzofuran-2-ylmethylene)malononitrile derivatives.
Materials:
-
Substituted benzofuran-2-carbaldehyde (1.0 mmol)
-
Malononitrile (1.1 mmol)
-
Methanol (3 mL)
-
Microwave reactor
Procedure:
-
A mixture of the substituted benzofuran-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL) is placed in a microwave reactor vial.
-
The reaction mixture is irradiated at 60°C and 20 W for 30 minutes.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solution is filtered and washed with water (3 x 5 mL).
-
The product is recrystallized from a mixture of hexane and dichloromethane (1:1) to yield the pure compound.
Wittig Reaction
Objective: To synthesize stilbene-like derivatives from benzofuran-2-carbaldehydes.
Materials:
-
(2-Hydroxy-3-methoxy-5-formylbenzyl)triphenylphosphonium chloride (1.5 g)
-
Appropriate acid chloride (e.g., benzoyl chloride)
-
Toluene
-
Triethylamine
Procedure:
-
A mixture of (2-hydroxy-3-methoxy-5-formylbenzyl)triphenylphosphonium chloride (1.5 g) and the corresponding acid chloride is refluxed in toluene.
-
Triethylamine is added to the mixture to facilitate the in-situ formation of the ylide and subsequent reaction.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated and purified by column chromatography.[1]
Oxidation to Carboxylic Acid
Objective: To oxidize substituted benzofuran-2-carbaldehydes to the corresponding carboxylic acids.
Materials:
-
Substituted benzofuran-2-carbaldehyde
-
Manganese(III) porphyrin catalyst
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (solvent)
Procedure:
-
The substituted benzofuran-2-carbaldehyde is dissolved in acetonitrile.
-
A catalytic amount of the Manganese(III) porphyrin is added to the solution.
-
Hydrogen peroxide is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC or GC).
-
The reaction mixture is then worked up to isolate the carboxylic acid product, which may require purification by chromatography or recrystallization.
Reduction to Alcohol with Sodium Borohydride
Objective: To reduce substituted benzofuran-2-carbaldehydes to the corresponding primary alcohols.
Materials:
-
Substituted benzofuran-2-carbaldehyde (1 mmol)
-
Sodium borohydride (NaBH₄) (1-2 equivalents)
-
Ammonium sulfate ((NH₄)₂SO₄) (1-2 equivalents)
-
THF-H₂O mixture
Procedure:
-
The substituted benzofuran-2-carbaldehyde (1 mmol) is dissolved in a mixture of THF and water.
-
Sodium borohydride (1-2 equivalents) and ammonium sulfate (1-2 equivalents) are added to the solution.
-
The reaction mixture is stirred at room temperature for 20-80 minutes, with the progress monitored by TLC.[2]
-
Upon completion, the reaction is quenched with a dilute acid (e.g., 1M HCl).
-
The product is extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the alcohol.[3]
Mandatory Visualization
Caption: Workflow for the Knoevenagel Condensation of substituted benzofuran-2-carbaldehydes.
References
Safety Operating Guide
Proper Disposal of 3-Methylbenzofuran-2-carbaldehyde: A Guide for Laboratory Professionals
For immediate reference, this guide outlines the essential procedures for the safe handling and disposal of 3-Methylbenzofuran-2-carbaldehyde (CAS No. 1199-07-1). This information is critical for maintaining a safe laboratory environment and ensuring compliance with waste management regulations. Researchers, scientists, and professionals in drug development should adhere to these protocols to minimize risks and environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on available safety data, this compound is known to cause skin and eye irritation.
| Precautionary Measure | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin Protection | Laboratory coat and closed-toe shoes. |
| Ventilation | Use in a well-ventilated area or under a chemical fume hood. |
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on the known hazards of this compound and standard laboratory practices for chemical waste disposal. It is crucial to consult your institution's specific waste disposal protocols and the full Safety Data Sheet (SDS) if available.
-
Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's waste management guidelines.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with aromatic aldehydes.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the EHS or contractor with accurate information about the waste, including its composition and volume.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container and dispose of it as hazardous waste, following the steps outlined above.
-
Do not allow the spilled material to enter drains or waterways.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The disposal procedures outlined above are based on general chemical safety principles and available data. A complete Safety Data Sheet (SDS) with a specific "Disposal Considerations" section for this compound was not available at the time of this writing. Always prioritize your institution's specific guidelines and consult with your Environmental Health and Safety department for definitive procedures.
Personal protective equipment for handling 3-Methylbenzofuran-2-carbaldehyde
Essential Safety and Handling Guide for 3-Methylbenzofuran-2-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of this compound, a compound that requires careful management due to its potential hazards.
Hazard Summary:
Based on available data for this compound and structurally similar compounds, this chemical should be handled with caution. It is classified as toxic if swallowed.[1] Related benzofuran and aldehyde compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Some related compounds are also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure. Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact, as related compounds cause skin irritation.[2][3][4] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes that can cause serious eye irritation.[2][3][4] |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated fume hood | To minimize inhalation of vapors, as related compounds can cause respiratory irritation.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational procedure is critical for the safe handling of this compound.
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an eyewash station and safety shower are accessible.
-
-
Donning PPE:
-
Put on a laboratory coat, followed by chemical safety goggles and a face shield.
-
Wear appropriate chemical-resistant gloves.
-
-
Handling the Compound:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Segregation:
-
Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Dispose of the rinsed container in accordance with institutional and local regulations.
-
-
Waste Pickup:
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
